Teprotide
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H76N14O12/c1-3-29(2)43(51(77)66-25-9-16-39(66)50(76)67-26-10-17-40(67)52(78)79)63-45(71)34(18-20-41(54)68)60-46(72)37-14-7-23-64(37)48(74)35(13-6-22-57-53(55)56)61-47(73)38-15-8-24-65(38)49(75)36(62-44(70)33-19-21-42(69)59-33)27-30-28-58-32-12-5-4-11-31(30)32/h4-5,11-12,28-29,33-40,43,58H,3,6-10,13-27H2,1-2H3,(H2,54,68)(H,59,69)(H,60,72)(H,61,73)(H,62,70)(H,63,71)(H,78,79)(H4,55,56,57)/t29-,33-,34-,35-,36-,37-,38-,39-,40-,43-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUHXMGGBIUAPW-CSCXCSGISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C4CCCN4C(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C7CCC(=O)N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@@H]7CCC(=O)N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H76N14O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301029698 | |
| Record name | Teprotide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301029698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1101.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35115-60-7 | |
| Record name | Teprotide [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035115607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Teprotide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301029698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TEPROTIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3E5QBF1R6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery of Teprotide: A Technical Guide to the Pioneering Research on Bothrops jararaca Venom
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the discovery of teprotide, a nonapeptide from the venom of the Brazilian pit viper, Bothrops jararaca. This seminal work laid the foundation for the development of the first orally active angiotensin-converting enzyme (ACE) inhibitors, revolutionizing the treatment of hypertension. This document provides a comprehensive overview of the experimental protocols, quantitative data, and the logical workflow that led to this landmark discovery.
Executive Summary
The journey to this compound's discovery began with the observation that the venom of Bothrops jararaca caused a significant drop in blood pressure. This phenomenon was initially attributed to the potentiation of bradykinin, a known vasodilator. Subsequent research by Sérgio Ferreira and his team in the 1960s led to the isolation of a "bradykinin-potentiating factor" (BPF) from the venom.[1][2][3] This factor was later identified as a mixture of peptides, the most potent of which was a nonapeptide. In 1970, Ferreira and colleagues published their work on the isolation and characterization of these peptides.[4] A year later, Miguel Ondetti and his team at Squibb (now Bristol-Myers Squibb) successfully synthesized this nonapeptide, which they named this compound (also known as SQ 20,881).[1][5][6] Their research confirmed its mechanism of action as an inhibitor of angiotensin-converting enzyme (ACE), the enzyme responsible for the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II. While this compound itself was not orally active, its discovery was the crucial stepping stone for the rational design of captopril, the first orally available ACE inhibitor.[1][7]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the foundational research on this compound.
Table 1: Isolation of Bradykinin-Potentiating Peptides from Bothrops jararaca Venom
| Parameter | Value | Reference |
| Starting Material | Lyophilized Bothrops jararaca venom | Ferreira et al. (1970) |
| Initial Purification Step | Gel filtration on Sephadex G-25 | Ferreira et al. (1970) |
| Second Purification Step | Ion-exchange chromatography on DEAE-Sephadex | Ferreira et al. (1970) |
| Final Purification Step | Re-chromatography on Sephadex G-25 | Ferreira et al. (1970) |
| Number of Active Peptides Isolated | 9 | Ferreira et al. (1970)[4] |
| Most Potent Peptide (BPP9a - this compound) | Ferreira et al. (1970) |
Table 2: Biological Activity of this compound (BPP9a)
| Assay | Key Finding | Reference |
| Bradykinin Potentiation (Guinea Pig Ileum) | Significant potentiation of bradykinin-induced contractions | Ferreira (1965)[1][2] |
| ACE Inhibition (in vitro) | Inhibition of the conversion of Angiotensin I to Angiotensin II | Ferreira et al. (1970) |
| Inhibition of Angiotensin I Vasopressor Response (in vivo, Rats) | Dose-dependent inhibition of the pressor effect of Angiotensin I | Bianchi et al. (1973)[1] |
| Effect on Angiotensin II Vasopressor Response (in vivo, Rats) | No significant inhibition of the pressor effect of Angiotensin II | Bianchi et al. (1973)[1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments that were instrumental in the discovery and characterization of this compound.
Isolation of Bradykinin-Potentiating Peptides
This protocol is based on the methods described by Ferreira et al. in their 1970 publication in Biochemistry.[4]
Objective: To isolate and purify the bradykinin-potentiating peptides from the crude venom of Bothrops jararaca.
Materials:
-
Lyophilized Bothrops jararaca venom
-
Sephadex G-25 (fine)
-
DEAE-Sephadex A-25
-
Ammonium formate buffers (various concentrations and pH)
-
Bradykinin
-
Isolated guinea pig ileum preparation
-
Physiological salt solution (e.g., Tyrode's solution)
Methodology:
-
Initial Fractionation (Gel Filtration):
-
Dissolve 1 gram of lyophilized B. jararaca venom in 10 ml of 0.1 M ammonium formate buffer, pH 7.0.
-
Apply the venom solution to a Sephadex G-25 column (2.5 x 100 cm) equilibrated with the same buffer.
-
Elute the column with the equilibration buffer at a flow rate of 30 ml/hour.
-
Collect 5 ml fractions and monitor the absorbance at 280 nm.
-
Assay each fraction for bradykinin-potentiating activity using the guinea pig ileum bioassay.
-
Pool the active fractions.
-
-
Second Fractionation (Ion-Exchange Chromatography):
-
Apply the pooled active fractions from the gel filtration step to a DEAE-Sephadex A-25 column (1.5 x 50 cm) equilibrated with 0.05 M ammonium formate buffer, pH 8.5.
-
Wash the column with the equilibration buffer.
-
Elute the bound peptides using a linear gradient of ammonium formate from 0.05 M to 1.0 M, pH 8.5.
-
Collect fractions and assay for bradykinin-potentiating activity.
-
Pool the active fractions corresponding to distinct peaks of activity.
-
-
Final Purification (Re-chromatography):
-
Individually concentrate the pooled active fractions from the ion-exchange chromatography step.
-
Separately apply each concentrated fraction to a Sephadex G-25 column (1.5 x 120 cm) equilibrated with 0.1 M ammonium formate buffer, pH 7.0.
-
Elute with the same buffer and collect fractions.
-
Assay each fraction for activity and pool the fractions containing the purified peptides.
-
Determine the amino acid sequence of the purified peptides.
-
Bradykinin Potentiation Bioassay
This protocol is based on the method originally described by Ferreira in 1965.[1][2]
Objective: To measure the potentiation of bradykinin-induced smooth muscle contraction by the isolated venom peptides.
Materials:
-
Guinea pig ileum
-
Tyrode's solution
-
Bradykinin standard solutions
-
Purified peptide fractions
-
Organ bath with an isotonic transducer and recording system
Methodology:
-
Preparation of the Guinea Pig Ileum:
-
Euthanize a guinea pig and excise a segment of the terminal ileum.
-
Wash the ileum segment with Tyrode's solution to remove luminal contents.
-
Suspend the ileum segment in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with a 95% O2 / 5% CO2 mixture.
-
Connect the ileum to an isotonic transducer to record contractions.
-
Allow the preparation to equilibrate for at least 30 minutes.
-
-
Assay Procedure:
-
Establish a baseline contractile response to a submaximal concentration of bradykinin (e.g., 1-5 ng/ml).
-
Wash the tissue with fresh Tyrode's solution and allow it to return to the baseline.
-
Incubate the ileum with a specific concentration of the purified peptide fraction for a defined period (e.g., 1-2 minutes).
-
While the peptide is present, add the same submaximal concentration of bradykinin and record the contraction.
-
Calculate the potentiation ratio by dividing the amplitude of the contraction in the presence of the peptide by the amplitude of the contraction with bradykinin alone.
-
Inhibition of Angiotensin I Vasopressor Response in Vivo
This protocol is based on the methods used in the early 1970s to characterize the in vivo effects of this compound.[1]
Objective: To determine the ability of this compound to inhibit the hypertensive effect of angiotensin I in a living animal model.
Materials:
-
Male Wistar rats (250-300g)
-
Urethane or other suitable anesthetic
-
Angiotensin I and Angiotensin II standard solutions
-
This compound (SQ 20,881) solution
-
Catheters for cannulation of the carotid artery and jugular vein
-
Blood pressure transducer and recording system
Methodology:
-
Animal Preparation:
-
Anesthetize the rat with urethane (1.25 g/kg, i.p.).
-
Cannulate the trachea to ensure a clear airway.
-
Cannulate the right carotid artery and connect the catheter to a pressure transducer to continuously monitor blood pressure.
-
Cannulate the left jugular vein for intravenous administration of substances.
-
Allow the animal to stabilize for at least 20 minutes after surgery.
-
-
Assay Procedure:
-
Establish a baseline pressor response to a standard dose of angiotensin I (e.g., 100 ng/kg, i.v.).
-
After the blood pressure returns to baseline, establish the pressor response to a standard dose of angiotensin II (e.g., 100 ng/kg, i.v.).
-
Administer a specific dose of this compound intravenously.
-
At various time points after this compound administration (e.g., 5, 15, 30, 60 minutes), challenge the animal again with the standard doses of angiotensin I and angiotensin II.
-
Record the pressor responses and calculate the percentage inhibition of the angiotensin I response at each time point, using the angiotensin II response as a control for non-specific effects on vascular reactivity.
-
Mandatory Visualizations
Signaling Pathway
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A BRADYKININ-POTENTIATING FACTOR (BPF) PRESENT IN THE VENOM OF BOTHROPS JARARCA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A bradykinin-potentiating factor (bpf) present in the venom of bothrops jararaca - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation of bradykinin-potentiating peptides from Bothrops jararaca venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Angiotensin-converting enzyme inhibitors from the venom of Bothrops jararaca. Isolation, elucidation of structure, and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Angiotensin-converting enzyme inhibitors from the venom of Bothrops jararaca. Isolation, elucidation of structure, and synthesis. (1971) | Miguel A. Ondetti | 522 Citations [scispace.com]
- 7. laskerfoundation.org [laskerfoundation.org]
"history of Teprotide and ACE inhibitor development"
An In-depth Technical Guide to the History of Teprotide and the Development of Angiotensin-Converting Enzyme (ACE) Inhibitors
Abstract
The discovery and development of Angiotensin-Converting Enzyme (ACE) inhibitors represent a landmark achievement in cardiovascular pharmacology, fundamentally altering the management of hypertension and heart failure. This technical guide traces the history of this therapeutic class, beginning with the exploration of snake venom peptides and culminating in the rational design of potent, orally active drugs. The journey commenced with the discovery of bradykinin-potentiating factors (BPFs) in the venom of the Brazilian pit viper, Bothrops jararaca. These peptides, particularly the nonapeptide this compound (SQ 20,881), were identified as potent inhibitors of ACE. While this compound itself demonstrated significant antihypertensive effects in clinical studies, its utility was limited by its peptide nature, necessitating parenteral administration. This guide details the pivotal transition from this natural peptide lead to the first orally active ACE inhibitor, captopril, through a pioneering application of rational drug design by scientists at Squibb. By postulating a hypothetical model of the ACE active site, researchers systematically engineered small molecules that mimicked the binding characteristics of the natural peptide substrate, leading to a revolution in cardiovascular medicine.
Introduction: The Renin-Angiotensin-Aldosterone System (RAAS)
The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. The enzyme renin, released from the kidneys, cleaves angiotensinogen to form the decapeptide angiotensin I. Angiotensin I is physiologically inert and serves as a precursor for the potent vasoconstrictor, angiotensin II. This conversion is catalyzed by the Angiotensin-Converting Enzyme (ACE). ACE, a zinc metallopeptidase, is also identical to kininase II, the enzyme responsible for the degradation of bradykinin, a potent vasodilator. Therefore, ACE activity increases blood pressure through a dual mechanism: the production of the vasoconstrictor angiotensin II and the breakdown of the vasodilator bradykinin. This dual role made ACE a prime target for antihypertensive drug development.
The Discovery of this compound from Snake Venom
The story of ACE inhibitors begins in the 1960s with the work of Brazilian scientist Sérgio Henrique Ferreira. While studying the venom of the pit viper Bothrops jararaca, Ferreira discovered a mixture of peptides he named bradykinin-potentiating factor (BPF), which enhanced the effects of bradykinin. This suggested that the peptides were inhibiting the enzyme responsible for bradykinin's degradation, kininase II.
In 1968, Y.S. Bakhle demonstrated that a peptide mixture from the same venom also inhibited ACE. This critical finding, coupled with the knowledge that ACE and kininase II were the same enzyme, established a clear path forward. Ferreira, in collaboration with researchers at Squibb, proceeded to isolate and sequence nine of these bradykinin-potentiating peptides (BPPs). The most potent and long-acting of these was a nonapeptide, later synthesized and named this compound (SQ 20,881).
Early Research and Clinical Evaluation of this compound
This compound was the first ACE inhibitor to be tested in humans and proved to be a highly effective antihypertensive agent. Clinical studies confirmed that when administered intravenously, this compound effectively lowered blood pressure in hypertensive patients. These trials were crucial as they provided the "proof of concept" that ACE inhibition was a viable and effective strategy for treating hypertension.
However, this compound had significant limitations that prevented its widespread clinical use. As a peptide, it was not orally bioavailable and had to be administered by injection. Furthermore, its isolation from venom or complex synthesis made it expensive to produce. Despite these drawbacks, the success of this compound spurred the search for an orally active, non-peptide ACE inhibitor.
The Dawn of Rational Drug Design: From this compound to Captopril
The development of a practical ACE inhibitor fell to a team at the Squibb Institute for Medical Research, led by David Cushman and Miguel Ondetti. Instead of random screening, they embarked on a logical, structure-based drug design campaign, a novel approach at the time.
Their strategy was based on a key insight: ACE was a zinc metallopeptidase, and they hypothesized that its active site was similar to that of a well-characterized enzyme, carboxypeptidase A. This led them to create a hypothetical model of the ACE active site, which guided their design of small-molecule inhibitors.
The key features of their model for inhibitor binding were:
-
A terminal carboxylate group to interact with a positively charged residue in the active site.
-
A zinc-binding group to chelate the essential zinc ion in the enzyme's catalytic center.
-
Specific amino acid-like structures to fit into the enzyme's specificity pockets (S1' and S2').
Their research began with succinyl-L-proline, a compound chosen because proline is the C-terminal amino acid in most of the snake venom peptides. While it was a weak but specific inhibitor, it validated their approach. Through systematic structure-activity relationship (SAR) studies, they optimized the molecule. The pivotal breakthrough came with the replacement of the succinyl carboxyl group with a sulfhydryl (-SH) group, which had a much stronger affinity for the active-site zinc ion. This modification resulted in a 2,000-fold increase in inhibitory potency and led to the creation of captopril, the first orally active and potent ACE inhibitor. The entire logical process from the initial concept to the first orally active compound took only about a year.
Development of Second and Third-Generation ACE Inhibitors
Captopril was a groundbreaking success, but its use was associated with side effects like skin rash and taste disturbances, which were attributed to the sulfhydryl group. This prompted the development of second-generation, non-sulfhydryl ACE inhibitors. Researchers designed compounds like enalapril and lisinopril, which use a carboxyl group to chelate the zinc ion, mimicking a tripeptide substrate. Enalapril is a prodrug, converted to its active form, enalaprilat, in the body. Lisinopril is an active drug in its own right.
Later research uncovered that somatic ACE has two homologous catalytic domains, the N-domain and the C-domain. This discovery led to the development of domain-selective inhibitors, such as RXP 407 (N-domain selective) and RXPA 380 (C-domain selective), allowing for more nuanced investigation of the distinct physiological roles of each domain.
Experimental Protocols
Isolation of Bradykinin-Potentiating Peptides
The original isolation of BPPs from Bothrops jararaca venom involved a multi-step purification process.
-
Crude Venom Preparation: Lyophilized crude venom is dissolved in an appropriate buffer.
-
Gel Filtration Chromatography: The dissolved venom is subjected to gel filtration (e.g., on Sephadex G-25) to separate molecules based on size. The low molecular weight fraction, containing the peptides, is collected.
-
Ion-Exchange Chromatography: The active fraction from gel filtration is further purified using ion-exchange chromatography (e.g., on Dowex 50-X2) to separate peptides based on charge.
-
Activity Monitoring: At each stage, fractions are tested for their ability to potentiate bradykinin-induced contractions in an isolated tissue preparation, such as the guinea pig ileum.
-
Peptide Sequencing: Purified active peptides are then subjected to amino acid analysis and sequencing to determine their structure.
ACE Inhibition Assay
The activity of ACE inhibitors is quantified by measuring their ability to inhibit the enzyme's catalytic activity in vitro. A common method uses the synthetic substrate Hippuryl-L-Histidyl-L-Leucine (HHL).
-
Reaction Setup: The ACE enzyme is pre-incubated with the inhibitor solution (e.g., captopril, this compound) at a controlled temperature (typically 37°C) and pH.
-
Substrate Addition: The reaction is initiated by adding the HHL substrate.
-
Enzymatic Reaction: ACE cleaves HHL into hippuric acid (HA) and the dipeptide His-Leu.
-
Reaction Termination: The reaction is stopped after a defined incubation period, often by adding a strong acid (e.g., HCl).
-
Quantification: The amount of hippuric acid produced is quantified. This can be done by extracting the HA with an organic solvent (e.g., ethyl acetate), evaporating the solvent, and measuring the absorbance of the redissolved HA via spectrophotometry. Alternatively, HPLC can be used for separation and quantification.
-
Calculation: The percentage of ACE inhibition is calculated by comparing the amount of HA produced in the presence of the inhibitor to a control reaction without the inhibitor. The IC50 value (the concentration of inhibitor required to reduce ACE activity by 50%) is then determined.
Quantitative Data Summary
The development of ACE inhibitors involved extensive quantitative analysis to compare the potency of different compounds. The IC50 value is a standard measure of an inhibitor's potency.
| Compound | Type | IC50 (nM) | Key Characteristics |
| This compound (SQ 20,881) | Peptide | ~100-460 | Natural peptide lead, potent, not orally active. |
| Succinyl-L-proline | Small Molecule | ~330,000 | Early prototype, weak but specific inhibitor. |
| Captopril (SQ 14,225) | Small Molecule | ~1.7-23 | First orally active ACE inhibitor, sulfhydryl group. |
| Enalaprilat | Small Molecule | ~0.6-1.2 | Active metabolite of enalapril, non-sulfhydryl. |
| Lisinopril | Small Molecule | ~1.2 | Non-sulfhydryl, not a prodrug. |
Note: IC50 values can vary depending on the specific assay conditions and enzyme source.
Conclusion
The history of this compound and the subsequent development of ACE inhibitors is a compelling example of how natural products can inspire transformative drug discovery. The journey from a snake venom peptide to rationally designed, orally active drugs like captopril and enalapril revolutionized the treatment of hypertension and heart failure. It not only provided a powerful new class of therapeutics but also championed the principles of logical drug design, demonstrating how a deep understanding of enzyme mechanisms and structure-activity relationships can lead to profound medical advancements. The legacy of this compound continues to influence the field, reminding researchers of the rich potential held within natural sources for novel therapeutic leads.
Early In Vivo Studies of Teprotide's Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the foundational in vivo studies that characterized the physiological effects of Teprotide, a nonapeptide inhibitor of Angiotensin-Converting Enzyme (ACE). This compound, originally isolated from the venom of the Brazilian pit viper Bothrops jararaca, was a pivotal compound in the development of modern ACE inhibitors for the treatment of hypertension. This document summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes the core signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative findings from early in vivo studies on this compound, focusing on its impact on blood pressure in various animal models and conditions.
Table 1: Effect of Intravenous this compound on Mean Arterial Pressure (MAP) in Anesthetized Normotensive and Spontaneously Hypertensive Rats (SHR)
| Animal Model | Condition | This compound Dose | Change in MAP (mmHg) | Reference |
| Normal Wistar Rats | Sodium-Depleted | 1 mg/kg | Lowered BP | [1] |
| Normal Wistar Rats | Sodium-Replete | 1 mg/kg | No significant change | [1] |
| Spontaneously Hypertensive Rats (SHR) | - | 1 mg/kg | Lowered BP | [1] |
Table 2: Effect of Intravenous this compound on Blood Pressure in Conscious Marmosets
| Condition | This compound Dose | Decrease in Blood Pressure (mmHg) | Reference |
| Normal Sodium Intake | 2 mg/kg | 16 ± 10 | [2] |
| Salt Depletion | 2 mg/kg | 30 ± 10 | [2] |
Table 3: Comparative Effect of this compound and Angiotensin II Receptor Blockade (Saralasin) in Anesthetized, Salt-Depleted Normal Wistar Rats
| Treatment | Dose | Effect on Blood Pressure | Reference |
| This compound | 1 mg/kg | Similar reduction to Saralasin | [1] |
| Saralasin | 5 µg/kg/min | Similar reduction to this compound | [1] |
| This compound + Saralasin | 1 mg/kg + 5 µg/kg/min | No further reduction in BP | [1] |
Experimental Protocols
The following sections detail the methodologies employed in key early in vivo experiments with this compound. These protocols have been synthesized from multiple sources to provide a comprehensive overview.
Animal Models and Preparation
-
Species: Early studies frequently utilized Sprague-Dawley or Wistar rats, beagle dogs, and marmosets.[1][2][3]
-
Anesthesia: For anesthetized studies, sodium pentobarbital (e.g., 30-50 mg/kg, intraperitoneally) or urethane were commonly used.[2] The level of anesthesia was maintained to ensure the absence of a pain reflex.
-
Surgical Procedures for Blood Pressure Monitoring:
-
The animal was placed in a supine position on a heating pad to maintain body temperature.
-
A midline incision was made in the neck to expose the trachea, carotid artery, and jugular vein.
-
The trachea was cannulated to ensure a patent airway.
-
The right carotid artery was isolated and cannulated with a saline-filled polyethylene catheter connected to a pressure transducer for direct and continuous measurement of arterial blood pressure.
-
The left jugular vein was cannulated for the intravenous administration of this compound and other agents.
-
-
Sodium Depletion Protocol: To investigate the role of the renin-angiotensin system, animals were often sodium-depleted. This was typically achieved by administering a diuretic (e.g., furosemide) and providing a low-sodium diet for a period of days leading up to the experiment.[1]
This compound Administration
-
Preparation of this compound Solution: this compound (SQ 20,881) was typically dissolved in a sterile, isotonic saline solution for intravenous administration. The concentration was prepared to allow for the desired dosage in a small volume to avoid significant fluid loading.
-
Route of Administration: Intravenous (i.v.) bolus injection or continuous infusion were the standard methods of administration.[1][2]
-
Dosage: Dosages in early studies ranged from 1 mg/kg to 2 mg/kg as a bolus injection in rats and marmosets.[1][2]
Measurement of Hemodynamic Parameters
-
Blood Pressure: Arterial blood pressure was continuously monitored via the carotid artery catheter and recorded on a polygraph or a digital data acquisition system. Mean Arterial Pressure (MAP) was calculated from the systolic and diastolic pressure readings.
-
Heart Rate: Heart rate was typically derived from the arterial pressure waveform.
-
Data Analysis: Baseline hemodynamic parameters were recorded for a stabilization period before the administration of any substances. The effects of this compound were then recorded over time, and the maximal change from baseline was determined.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by this compound and a typical experimental workflow from the early in vivo studies.
Signaling Pathways
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound on ACE.
Caption: The Bradykinin pathway and the potentiating effect of this compound through ACE inhibition.
Experimental Workflow
Caption: A generalized experimental workflow for early in vivo studies of this compound's effects on blood pressure.
References
- 1. Hemodynamic effects of the converting enzyme inhibitor this compound in normal- and high-renin hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Cardiovascular responses to isometric exercise and standing in normotensive subjects during converting enzyme inhibition with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
"initial synthesis and isolation of Teprotide"
An In-depth Technical Guide to the Initial Synthesis and Isolation of Teprotide
Introduction
This compound, a nonapeptide with the sequence pGlu-Trp-Pro-Arg-Pro-Gln-Ile-Pro-Pro, is a potent inhibitor of the angiotensin-converting enzyme (ACE).[1][2] Its discovery and subsequent synthesis marked a pivotal moment in cardiovascular pharmacology, paving the way for the development of a new class of antihypertensive drugs. The journey of this compound began with its isolation from the venom of the Brazilian pit viper, Bothrops jararaca, and culminated in its successful chemical synthesis, which confirmed its structure and enabled further pharmacological studies.
The initial antihypertensive effects of what would be identified as this compound were first noted by Brazilian scientist Sérgio Henrique Ferreira in 1965.[1][3][4] Ferreira, along with his team, successfully isolated a mixture of bradykinin-potentiating factors (BPF) from the snake venom, which were peptides that enhanced the effects of bradykinin.[3][5] In 1970, Ferreira and colleagues isolated nine of these peptides, including the nonapeptide now known as this compound.[1] In the same year, Miguel A. Ondetti and David W. Cushman at the Squibb Institute for Medical Research achieved the first chemical synthesis of this compound, a critical step that allowed for more detailed investigation of its mechanism of action as an ACE inhibitor.[1]
This technical guide provides a detailed overview of the foundational methods for the isolation and synthesis of this compound, aimed at researchers, scientists, and professionals in drug development.
Physicochemical Properties of this compound
A summary of the key properties of this compound is presented below.
| Property | Value |
| IUPAC Name | 5-oxo-L-prolyl-L-tryptophyl-L-prolyl-L-arginyl-L-prolyl-L-glutaminyl-L-isoleucyl-L-prolyl-L-proline |
| Sequence | pGlu-Trp-Pro-Arg-Pro-Gln-Ile-Pro-Pro |
| Alternative Names | SQ 20881, BPP9a |
| Molecular Formula | C₅₃H₇₆N₁₄O₁₂ |
| Molar Mass | 1101.26 g/mol |
| Source | Venom of Bothrops jararaca / Synthetic |
Initial Isolation from Bothrops jararaca Venom
The pioneering work of Sérgio Ferreira in the 1960s led to the discovery of bradykinin-potentiating factors (BPF) in the venom of Bothrops jararaca.[3][4][5] These peptides were found to inhibit kininases, the enzymes that degrade bradykinin, thereby potentiating its vasodilatory effects. Further investigation revealed that this BPF mixture also inhibited the angiotensin-converting enzyme. The isolation of this compound (designated BPP9a) from this venom was a multi-step process involving chromatographic techniques.
Experimental Protocol: Isolation
The following protocol is a generalized representation based on the methods described for the fractionation of B. jararaca venom to isolate bradykinin-potentiating peptides.
-
Crude Venom Preparation: Lyophilized crude venom of Bothrops jararaca is dissolved in a suitable buffer (e.g., 0.1 M ammonium acetate).
-
Gel Filtration Chromatography: The venom solution is applied to a Sephadex G-25 column. The column is eluted with the same buffer, and fractions are collected. The absorbance of the eluate is monitored at 280 nm to detect protein/peptide-containing fractions.
-
Bioassay for Activity: Each fraction is tested for its ability to potentiate bradykinin-induced contractions on an isolated guinea pig ileum preparation. This identifies the fractions containing the active BPFs.
-
Ion-Exchange Chromatography: The active fractions from gel filtration are pooled, lyophilized, and redissolved. This material is then subjected to ion-exchange chromatography on a DEAE-Sephadex or CM-cellulose column.
-
Gradient Elution: A salt gradient (e.g., increasing concentration of ammonium acetate) is used to elute the bound peptides. Fractions are collected and again tested for bradykinin-potentiating activity.
-
Final Purification: Fractions showing the highest specific activity are subjected to further rounds of chromatography, such as paper chromatography or high-voltage paper electrophoresis, until a homogenous peptide is obtained.
Initial Chemical Synthesis
The first chemical synthesis of this compound was accomplished in 1970 by Ondetti and colleagues using the solid-phase peptide synthesis (SPPS) methodology.[1] This technique involves building the peptide chain sequentially while one end is attached to an insoluble polymer support. The Fmoc/tBu strategy is now a standard approach.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
The following is a representative manual SPPS protocol for synthesizing this compound based on modern Fmoc chemistry.
-
Resin Preparation:
-
Start with a Rink Amide or Wang resin, which will yield a C-terminal proline.
-
Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) for at least 30 minutes in a reaction vessel.[6]
-
-
First Amino Acid Loading (Proline):
-
If using a pre-loaded resin, this step is omitted.
-
If not, the first Fmoc-protected amino acid (Fmoc-Pro-OH) is coupled to the resin using a coupling agent like diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
-
-
Peptide Chain Elongation Cycle (for each subsequent amino acid):
-
Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with a 20% solution of piperidine in DMF for 5-20 minutes. This exposes a free amine group. The resin is then washed thoroughly with DMF.
-
Amino Acid Activation & Coupling: The next Fmoc-protected amino acid in the sequence (e.g., Fmoc-Pro-OH, Fmoc-Ile-OH, etc.) is activated. This is done by dissolving the amino acid with a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIEA) in DMF. This activated mixture is added to the resin. The coupling reaction proceeds for 1-2 hours.
-
Washing: The resin is washed thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test, which detects free primary amines.[7]
-
This cycle is repeated for all nine amino acids in the this compound sequence in reverse order (Pro, Ile, Gln, Pro, Arg, Pro, Trp, pGlu). The final residue is pyroglutamic acid (pGlu).
-
-
Cleavage and Deprotection:
-
Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.
-
This is achieved by treating the peptide-resin with a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA) mixed with scavengers (e.g., triisopropylsilane, water, ethanedithiol) to prevent side reactions with sensitive residues like Tryptophan. The reaction proceeds for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
The resin is filtered off, and the TFA solution containing the crude peptide is collected.
-
The crude peptide is precipitated by adding the TFA solution to cold diethyl ether.
-
The precipitate is collected by centrifugation, washed with more cold ether, and then dried under vacuum.
-
Purification of Synthetic this compound
The crude peptide obtained after cleavage is a mixture containing the desired product along with various impurities.[8] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying synthetic peptides to a high degree.[8]
Experimental Protocol: RP-HPLC Purification
-
Sample Preparation: The crude, lyophilized peptide is dissolved in a minimal amount of a suitable solvent, often the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% TFA).
-
Chromatographic System:
-
Column: A preparative C18 silica-based column is typically used.
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
-
Elution: The sample is injected onto the column. A linear gradient of increasing Mobile Phase B is used to elute the peptide. For example, a gradient of 5% to 65% acetonitrile over 60 minutes at a flow rate of 10-20 mL/min.
-
Detection: The column eluate is monitored by a UV detector at a wavelength of 214-220 nm, where the peptide bond absorbs light.
-
Fraction Collection: Fractions are collected as peaks are detected.
-
Analysis and Pooling: Each fraction is analyzed by analytical RP-HPLC to determine its purity. Fractions containing the target peptide at the desired purity (>95%) are pooled.
-
Lyophilization: The pooled fractions are freeze-dried (lyophilized) to remove the solvents, yielding the final purified this compound as a white, fluffy powder.
Mechanism of Action: ACE Inhibition
This compound functions by inhibiting the angiotensin-converting enzyme (ACE). ACE is a key enzyme in the Renin-Angiotensin System (RAS), where it cleaves angiotensin I (a decapeptide) into angiotensin II (an octapeptide), a potent vasoconstrictor. By inhibiting this conversion, this compound reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure.[1]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - MeSH - NCBI [ncbi.nlm.nih.gov]
- 3. Sérgio Ferreira and Bothrops jararaca at the Royal College of Surgeons, London - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SciELO.org - Scientific Electronic Library Online [scielo.sa.cr]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. wernerlab.weebly.com [wernerlab.weebly.com]
- 8. bachem.com [bachem.com]
Methodological & Application
Application Notes and Protocols: Teprotide ACE Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teprotide, a nonapeptide isolated from the venom of the Brazilian pit viper Bothrops jararaca, is a potent and specific inhibitor of Angiotensin-Converting Enzyme (ACE).[1] ACE is a key component of the Renin-Angiotensin System (RAS), which plays a crucial role in the regulation of blood pressure.[2] By inhibiting the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, this compound effectively lowers blood pressure.[1][3] Historically, this compound was a foundational molecule in the development of orally active ACE inhibitors, such as Captopril.[1] These application notes provide a detailed protocol for determining the in vitro ACE inhibitory activity of this compound using a fluorometric assay, present comparative inhibitory data, and illustrate the relevant biological pathway and experimental workflow.
Data Presentation
The inhibitory potency of an ACE inhibitor is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. While specific IC50 values for this compound can vary depending on the assay conditions, its potency has been compared to the well-characterized ACE inhibitor, Captopril.
| Compound | Description | Reported IC50 Range (for Captopril) |
| This compound | A nonapeptide ACE inhibitor from Bothrops jararaca venom. | Potency is reported to be approximately tenfold less than Captopril on a weight basis.[4] |
| Captopril | A synthetic, orally active ACE inhibitor, used as a reference standard. | 1.79 - 15.1 nM (using synthetic substrates).[5] |
Signaling Pathway
The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure and fluid balance. Angiotensin-Converting Enzyme (ACE) is a central enzyme in this pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pharmacy180.com [pharmacy180.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Teprotide in Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of Teprotide in rat models to study its effects on the renin-angiotensin system (RAS) and blood pressure. This compound is a nonapeptide inhibitor of the angiotensin-converting enzyme (ACE), which plays a crucial role in the regulation of blood pressure.[1] By inhibiting ACE, this compound prevents the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound administration in various rat models.
Table 1: Effect of Intravenous this compound on Mean Arterial Pressure (MAP) in Anesthetized Marmosets
| Animal Model | Treatment | Dose | Change in MAP (mmHg) |
| Conscious Marmosets (Normal Sodium Intake) | This compound (i.v.) | 2 mg/kg | -16 ± 10[2] |
| Conscious Marmosets (Salt Depleted) | This compound (i.v.) | 2 mg/kg | -30 ± 10[2] |
Table 2: Effect of this compound on Blood Pressure in Different Rat Models
| Rat Model | Treatment | Dose | Effect on Blood Pressure |
| Anesthetized Normotensive Wistar Rats (Sodium Depleted) | This compound | 1 mg/kg | Lowered blood pressure[3] |
| Anesthetized Spontaneously Hypertensive Rats (SHR) | This compound | 1 mg/kg | Did not further reduce blood pressure when co-administered with Saralasin[3] |
| DOCA-salt Hypertensive Rats | Chronic this compound | Not specified | Markedly reduced blood pressure[4] |
Experimental Protocols
Preparation of this compound for Injection
Objective: To prepare a sterile solution of this compound for intravenous administration.
Materials:
-
This compound powder
-
Sterile, pyrogen-free 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Protocol:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the rats.
-
Aseptically weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile 0.9% saline to the tube to achieve the desired final concentration.
-
Gently vortex the tube until the this compound is completely dissolved.
-
Draw the this compound solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile microcentrifuge tube or directly into the injection syringe. This step ensures the sterility of the final solution.
-
Keep the prepared solution on ice until administration.
Anesthesia and Surgical Preparation for Intravenous Administration and Direct Blood Pressure Measurement
Objective: To anesthetize the rat and surgically implant catheters for intravenous drug administration and direct measurement of arterial blood pressure.
Materials:
-
Rat (e.g., Wistar, Sprague-Dawley, SHR)
-
Anesthetic agent (e.g., Urethane, Ketamine/Xylazine cocktail)[5][6]
-
Heating pad to maintain body temperature
-
Surgical instruments (scalpel, forceps, scissors)
-
Polyethylene tubing (e.g., PE-50) for catheterization[5]
-
Heparinized saline (e.g., 10-50 U/mL)
-
Sutures
-
Blood pressure transducer and recording system[5]
Protocol:
-
Anesthetize the rat using an appropriate anesthetic protocol. For example, an intraperitoneal injection of urethane (1.2-1.5 g/kg) or a ketamine (80-100 mg/kg) and xylazine (5-10 mg/kg) cocktail.[4]
-
Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex (toe pinch).
-
Place the anesthetized rat on a heating pad to maintain a body temperature of 37°C.
-
Make a small incision in the neck to expose the jugular vein for intravenous administration.
-
Carefully dissect the jugular vein from the surrounding tissue and place two loose sutures around it.
-
Make a small incision in the vein and insert a saline-filled polyethylene catheter. Secure the catheter in place with the sutures.
-
For direct blood pressure measurement, make an incision in the inguinal region to expose the femoral artery.
-
Isolate the femoral artery and place two loose sutures around it.
-
Ligate the distal end of the artery.
-
Make a small incision in the artery and insert a heparinized saline-filled polyethylene catheter connected to a pressure transducer.[5] Secure the catheter with the sutures.
-
Allow the animal to stabilize for at least 30 minutes before starting the experiment.
In Vivo Administration of this compound and Blood Pressure Recording
Objective: To administer this compound intravenously and record the resulting changes in blood pressure.
Protocol:
-
Record a stable baseline blood pressure for at least 30 minutes.
-
Administer a bolus intravenous injection of this compound at the desired dose (e.g., 1 mg/kg).[3]
-
Continuously record the arterial blood pressure for a designated period (e.g., 60-120 minutes) to observe the hypotensive effect of this compound.
-
At the end of the experiment, euthanize the animal with an overdose of the anesthetic agent.
Induction of DOCA-Salt Hypertension in Rats
Objective: To induce a state of hypertension in rats that is dependent on mineralocorticoid and salt intake.
Materials:
-
Deoxycorticosterone acetate (DOCA)
-
Sesame oil or another suitable vehicle
-
1% NaCl solution for drinking water
-
Uninephrectomy surgical setup
Protocol:
-
Perform a left uninephrectomy (surgical removal of one kidney) on anesthetized rats.[7][8]
-
Allow the rats to recover from surgery for one week.
-
Begin subcutaneous injections of DOCA (e.g., 25 mg/kg) twice weekly.[8] The DOCA should be dissolved in a suitable vehicle like sesame oil.
-
Replace the rats' drinking water with a 1% NaCl solution.[7][8]
-
Continue this regimen for 4-6 weeks to allow for the development of hypertension.
-
Monitor blood pressure weekly using the tail-cuff method to confirm the hypertensive state.
Measurement of Plasma Angiotensin II Levels
Objective: To quantify the concentration of Angiotensin II in rat plasma following this compound administration.
Materials:
-
Blood collection tubes containing EDTA
-
Centrifuge
-
Commercially available Rat Angiotensin II ELISA kit[9][10][11][12][13]
Protocol:
-
Collect blood samples from the rats at baseline and at various time points after this compound administration.
-
Collect the blood in tubes containing EDTA to prevent clotting and degradation of peptides.
-
Immediately centrifuge the blood at 1,000 x g for 15 minutes at 4°C.[9]
-
Carefully collect the plasma supernatant.
-
Store the plasma samples at -80°C until analysis.
-
Follow the manufacturer's instructions provided with the Rat Angiotensin II ELISA kit to measure the concentration of Angiotensin II in the plasma samples.[9][10][11][12][13]
Visualizations
Caption: Renin-Angiotensin Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vivo administration of this compound in rats.
Caption: Logical relationship of this compound's mechanism of action on blood pressure.
References
- 1. ahajournals.org [ahajournals.org]
- 2. researchgate.net [researchgate.net]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Frontiers | A review on experimental surgical models and anesthetic protocols of heart failure in rats [frontiersin.org]
- 5. iworx.com [iworx.com]
- 6. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. omicsonline.org [omicsonline.org]
- 9. kamiyabiomedical.com [kamiyabiomedical.com]
- 10. Rat Angiotensin II ELISA Kit (A87284) [antibodies.com]
- 11. Rat ANG II(Angiotensin II) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 12. Angiotensin II EIA Kit Sigma [sigmaaldrich.com]
- 13. biomatik.com [biomatik.com]
Application Notes and Protocols for In Vivo Blood Pressure Studies Using Teprotide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo blood pressure studies using Teprotide, a nonapeptide inhibitor of the Angiotensin-Converting Enzyme (ACE).
Introduction
This compound was one of the first ACE inhibitors to be discovered and is a valuable tool for studying the Renin-Angiotensin-Aldosterone System (RAAS) and its role in blood pressure regulation. By inhibiting the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, this compound induces a hypotensive effect, making it a subject of interest in hypertension research. These protocols outline the necessary steps for in vivo evaluation of this compound's effect on arterial blood pressure in rodent models.
Quantitative Data Summary
The following table summarizes the typical dosages of this compound used in in vivo blood pressure studies across different animal models. It is important to note that the optimal dose may vary depending on the specific experimental conditions, including the animal strain, anesthetic regimen, and the hypertensive model used.
| Animal Model | Route of Administration | Effective Dose Range | Notes |
| Rat (Normotensive and Spontaneously Hypertensive) | Intravenous (IV) | 1 mg/kg | A maximally effective dose has been reported at 1 mg/kg.[1] |
| Rat (Hypoxic Pulmonary Hypertension) | Intraperitoneal (IP) or IV | 2 mg/kg (every 8 hours) | Used to attenuate the development of pulmonary hypertension. |
| Marmoset | Intravenous (IV) | 2 mg/kg | Shown to cause a significant fall in blood pressure. |
Mechanism of Action: The Renin-Angiotensin-Aldosterone System
This compound exerts its antihypertensive effects by inhibiting the Angiotensin-Converting Enzyme (ACE). ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which plays a crucial role in regulating blood pressure and fluid balance. The diagram below illustrates the RAAS pathway and the point of inhibition by this compound.
Caption: Signaling pathway of the Renin-Angiotensin-Aldosterone System (RAAS) showing inhibition by this compound.
Experimental Protocols
This section provides a detailed methodology for assessing the in vivo effects of this compound on blood pressure in a rat model using invasive monitoring.
Materials
-
This compound (powder)
-
Sterile 0.9% saline solution
-
Anesthetic (e.g., Urethane or a combination of Ketamine/Xylazine)
-
Heparinized saline (10-20 IU/mL)
-
Surgical instruments (scissors, forceps, sutures)
-
Catheters (e.g., PE-50 tubing)
-
Pressure transducer and data acquisition system
-
Heating pad to maintain body temperature
Experimental Workflow Diagram
Caption: Experimental workflow for in vivo blood pressure measurement following this compound administration.
Detailed Procedure
-
Preparation of this compound Solution:
-
On the day of the experiment, prepare a stock solution of this compound by dissolving it in sterile 0.9% saline.
-
The concentration of the stock solution should be calculated based on the desired dose (e.g., 1 mg/kg) and the average weight of the rats, aiming for a final injection volume of approximately 0.1 mL per 100g of body weight.
-
For example, for a 300g rat receiving a 1 mg/kg dose, you would need 0.3 mg of this compound. If the injection volume is 0.3 mL, the concentration of the solution should be 1 mg/mL.
-
Ensure the solution is thoroughly dissolved and sterile-filtered if necessary.
-
-
Animal Preparation and Anesthesia:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., urethane at 1.2 g/kg, IP, or a ketamine/xylazine cocktail). The choice of anesthetic is critical as it can influence cardiovascular parameters.
-
Once the animal is anesthetized, as confirmed by the absence of a pedal withdrawal reflex, place it on a heating pad to maintain its body temperature at 37°C.
-
-
Surgical Catheterization:
-
Make a midline incision in the neck to expose the trachea, right carotid artery, and left jugular vein.
-
Carefully dissect the carotid artery and cannulate it with a PE-50 catheter filled with heparinized saline. This catheter will be connected to a pressure transducer for blood pressure recording.
-
Cannulate the jugular vein with another PE-50 catheter for intravenous drug administration.
-
Secure the catheters in place with surgical sutures.
-
-
Blood Pressure Measurement:
-
Connect the arterial catheter to a calibrated pressure transducer, which is linked to a data acquisition system.
-
Allow the animal's blood pressure to stabilize for a period of 20-30 minutes.
-
Record a stable baseline blood pressure and heart rate for at least 15 minutes.
-
-
This compound Administration:
-
Administer the prepared this compound solution (or vehicle control, i.e., 0.9% saline) as a bolus injection through the jugular vein catheter.
-
Immediately flush the catheter with a small volume of heparinized saline to ensure the full dose is delivered.
-
-
Post-Injection Monitoring and Data Analysis:
-
Continuously record the arterial blood pressure and heart rate for a sufficient period to observe the full effect of this compound (e.g., at least 60 minutes).
-
At the end of the experiment, euthanize the animal using an approved method.
-
Analyze the recorded data to determine the maximum change in mean arterial pressure (MAP) from the baseline following this compound administration. Compare the response in the this compound-treated group to the vehicle-treated control group.
-
Concluding Remarks
This document provides a foundational protocol for investigating the in vivo effects of this compound on blood pressure. Researchers should adapt these guidelines to their specific experimental design and adhere to all institutional and national guidelines for the ethical care and use of laboratory animals. Careful attention to surgical technique, animal welfare, and data acquisition will ensure the generation of reliable and reproducible results.
References
Application Note: Bradykinin Potentiation Assay Using Teprotide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bradykinin (BK) is a pharmacologically active nonapeptide that plays a crucial role in inflammation, vasodilation, smooth muscle contraction, and pain.[1] It exerts its effects primarily through the activation of the bradykinin B2 receptor (B2R), a G protein-coupled receptor (GPCR).[2][3] The activity of bradykinin in vivo is tightly regulated by peptidases, most notably Angiotensin-Converting Enzyme (ACE), which degrades bradykinin into inactive fragments.[3]
Teprotide, a nonapeptide originally isolated from the venom of the Brazilian pit viper Bothrops jararaca, is a potent and specific inhibitor of ACE.[4][5] Historically, it was a foundational lead compound in the development of the first commercial ACE inhibitor drugs, such as captopril.[5][6] By inhibiting ACE, this compound prevents the degradation of bradykinin, thereby increasing its local concentration and enhancing its physiological effects. This phenomenon is known as bradykinin potentiation.
This application note provides a detailed protocol for a classic ex vivo bradykinin potentiation assay using an isolated guinea pig ileum preparation. This bioassay serves as a robust method to screen for and characterize compounds, like this compound, that potentiate the effects of bradykinin, making it highly relevant for pharmacology research and the development of novel ACE inhibitors.
Signaling Pathways
Bradykinin B2 Receptor Signaling
Bradykinin binding to its B2 receptor on the surface of target cells initiates a cascade of intracellular events. The B2 receptor is coupled to Gq and Gi proteins.[7] Activation of Gq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][9] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[8][9] This signaling cascade leads to various cellular responses, including smooth muscle contraction, nitric oxide production, and the release of pro-inflammatory mediators.[2][9]
Mechanism of Bradykinin Potentiation by this compound
This compound potentiates the action of bradykinin primarily by inhibiting Angiotensin-Converting Enzyme (ACE). ACE is present on the cell surface and is responsible for the rapid degradation of bradykinin into inactive peptide fragments. By binding to and inhibiting ACE, this compound prevents this degradation, leading to a higher local concentration of active bradykinin available to bind to the B2 receptors. This results in a sustained and amplified signal, leading to a more potent physiological response.
Experimental Protocol: Isolated Guinea Pig Ileum Assay
This protocol details an ex vivo method to quantify the potentiation of bradykinin-induced smooth muscle contraction by this compound.[10]
Principle
The isolated guinea pig ileum contains smooth muscle that contracts in response to bradykinin binding to B2 receptors. The magnitude of this contraction is dose-dependent. A potentiating agent like this compound will increase the contractile response to a given concentration of bradykinin. This potentiation is quantified by comparing the dose-response curves of bradykinin in the absence and presence of this compound.
Materials and Reagents
-
Tissues: Freshly isolated ileum from a guinea pig (250-350 g).
-
Reagents:
-
Bradykinin acetate salt
-
This compound (BPP9α)
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6)
-
Distilled water
-
-
Gases: Carbogen gas (95% O₂, 5% CO₂)
Equipment
-
Organ bath system with thermostatic control (37°C)
-
Isotonic force transducer
-
Data acquisition system (e.g., PowerLab, Biopac)
-
Carbogen gas cylinder with regulator
-
Surgical instruments for dissection
-
Pipettes and glassware
Experimental Workflow
Detailed Procedure
-
Tissue Preparation:
-
Humanely euthanize a guinea pig according to institutional guidelines.
-
Isolate a terminal portion of the ileum (approximately 10-15 cm from the ileocecal junction).
-
Carefully remove the mesentery and rinse the lumen with Tyrode's solution.
-
Cut the ileum into segments of 2-3 cm.
-
-
Mounting and Equilibration:
-
Mount one end of the ileum segment to a fixed hook in the organ bath chamber and the other end to the isotonic transducer.
-
Fill the organ bath with Tyrode's solution, maintain at 37°C, and continuously bubble with carbogen gas.
-
Apply a resting tension of 500 mg and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15 minutes.
-
-
Control Dose-Response Curve:
-
Add bradykinin to the organ bath in a cumulative manner, increasing the concentration by half-log increments (e.g., 10⁻¹⁰ M to 10⁻⁶ M).
-
Allow the contraction to reach a stable plateau at each concentration before adding the next.
-
Record the isotonic contractions using the data acquisition system.
-
-
Washout and Recovery:
-
After obtaining the maximum response, wash the tissue with fresh Tyrode's solution every 5-10 minutes until the baseline tension is re-established.
-
-
Potentiation Assay:
-
Pre-incubate the tissue with a known concentration of this compound (e.g., 20 nM) for 5 minutes.[10]
-
Repeat the cumulative addition of bradykinin as in step 3 to generate a second dose-response curve in the presence of this compound.
-
Data Analysis
-
Dose-Response Curves: Plot the percentage of maximum contraction against the log concentration of bradykinin for both control and this compound-treated conditions.
-
pD2 Calculation: Determine the pD2 value (-log EC₅₀) for each curve. The EC₅₀ is the molar concentration of an agonist that produces 50% of the maximal response.
-
Dose Ratio (DR): Calculate the dose ratio by dividing the EC₅₀ of bradykinin in the presence of this compound by the EC₅₀ in its absence. A leftward shift in the dose-response curve and a DR less than 1 indicates potentiation.
Data Presentation
The following table summarizes representative data from a study performing a similar assay, demonstrating the potentiating effect of this compound on bradykinin-induced contractions.[10]
| Condition | Agonist | n | pD₂ Value (Mean ± SEM) |
| Control | Bradykinin | 8 | 7.15 ± 0.11 |
| This compound (20 nM) | Bradykinin | 4 | 7.84 ± 0.19 |
Table 1: Effect of this compound on the potency of Bradykinin in the isolated guinea pig ileum. The increase in the pD₂ value in the presence of this compound indicates a significant potentiation of Bradykinin's effect.[10]
Conclusion
The bradykinin potentiation assay using this compound on the isolated guinea pig ileum is a classic and effective pharmacological method. It provides a functional measure of ACE inhibition and is invaluable for the screening and characterization of new bradykinin-potentiating compounds. The detailed protocol and understanding of the underlying signaling pathways provided here serve as a comprehensive guide for researchers in pharmacology and drug development.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. A modular map of Bradykinin-mediated inflammatory signaling network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Discovery and development of ACE inhibitors - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]
- 8. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Potentiation of bradykinin actions by analogues of the bradykinin potentiating nonapeptide BPP9α - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intravenous Delivery of Teprotide in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teprotide, also known as SQ 20881, is a nonapeptide originally isolated from the venom of the Brazilian pit viper, Bothrops jararaca.[1] It is a potent and specific inhibitor of the Angiotensin-Converting Enzyme (ACE).[1] By inhibiting ACE, this compound blocks the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II, and may also potentiate the effects of bradykinin.[1] These actions lead to a reduction in blood pressure, making this compound a valuable tool for cardiovascular research, particularly in the study of hypertension and the Renin-Angiotensin-Aldosterone System (RAAS).[2] Due to its peptidic nature and lack of oral bioavailability, this compound is administered intravenously for research purposes.[1]
These application notes provide detailed protocols for the intravenous delivery of this compound in a research setting, summarize available data on its effects, and illustrate its mechanism of action.
Data Presentation
Hemodynamic Effects of Intravenous this compound
The primary in vivo effect of intravenously administered this compound is the reduction of arterial blood pressure. The extent of this effect is often dependent on the baseline activity of the Renin-Angiotensin-Aldosterone System.
| Parameter | Species | Dosage | Effect | Reference |
| Mean Arterial Pressure | Human (Normal Renin) | Bolus Injection | -10 ± 2% decrease | [3] |
| Mean Arterial Pressure | Human (High Renin) | Bolus Injection | -19 ± 4% decrease | [3] |
| Stroke Volume | Human (Normal Renin) | Bolus Injection | -16 ± 7% decrease | [3] |
| Cardiac Output | Human (Normal Renin) | Bolus Injection | -16 ± 7% decrease | [3] |
| Stroke Volume | Human (High Renin) | Bolus Injection | +13 ± 2% increase | [3] |
| Cardiac Output | Human (High Renin) | Bolus Injection | +13 ± 2% increase | [3] |
| Total Peripheral Resistance | Human (High Renin) | Bolus Injection | -30 ± 3% decrease | [3] |
| Right Ventricular Pressure | Rat (Hypoxic) | 2 mg/kg every 8 hr | Significant decrease | [4] |
| Blood Pressure | Rat (Anesthetized) | 1 mg/kg | Lowered blood pressure (in sodium-depleted rats) | [2] |
| Blood Pressure | Conscious Marmosets | 2 mg/kg i.v. | -16 ± 10 mmHg (normal sodium) / -30 ± 10 mmHg (salt depleted) |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the Angiotensin-Converting Enzyme (ACE) within the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates this pathway and the point of intervention by this compound.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound on ACE.
Experimental Protocols
Preparation of this compound for Intravenous Administration
Materials:
-
This compound (SQ 20881) powder
-
Sterile, pyrogen-free saline (0.9% NaCl) for injection
-
Sterile vials
-
Sterile filters (0.22 µm)
-
Laminar flow hood or sterile workspace
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), calculate the required amount of this compound powder based on the desired final concentration and volume.
-
Reconstitute the this compound powder with a small volume of sterile saline to ensure complete dissolution.
-
Bring the solution to the final desired volume with sterile saline. A typical concentration for animal studies is 1 mg/mL.
-
Gently mix the solution to ensure homogeneity. Avoid vigorous shaking to prevent peptide degradation.
-
Sterile-filter the final solution through a 0.22 µm filter into a sterile vial.
-
Store the prepared solution at 2-8°C for short-term use or aliquot and freeze at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Intravenous Bolus Injection in Rodents (Rat Model)
This protocol describes a single intravenous bolus injection of this compound into the lateral tail vein of a rat.
Materials:
-
Prepared sterile this compound solution (e.g., 1 mg/mL)
-
Rat restraint device
-
Heat lamp or warming pad
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (25-27G)
-
70% ethanol or isopropanol
-
Gauze pads
Procedure:
-
Animal Preparation:
-
Acclimatize the rat to the experimental environment to minimize stress.
-
Weigh the animal to accurately calculate the dose volume. A common dose is 1 mg/kg.[2]
-
To facilitate visualization of the tail veins, warm the tail using a heat lamp or by placing the rat on a warming pad for a few minutes. This will cause vasodilation.
-
-
Restraint:
-
Place the rat in an appropriate restraint device to secure the animal and expose the tail.
-
-
Injection Site Preparation:
-
Gently clean the lateral tail vein with a gauze pad moistened with 70% alcohol.
-
-
Injection:
-
Draw the calculated volume of the this compound solution into a sterile syringe. Ensure there are no air bubbles.
-
With the bevel of the needle facing up, insert the needle into the lateral tail vein at a shallow angle.
-
To confirm proper placement, you may observe a small flash of blood in the needle hub.
-
Slowly inject the this compound solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw the needle and attempt injection at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the injection site with a dry gauze pad to prevent bleeding.
-
-
Post-injection Monitoring:
-
Return the animal to its cage and monitor for any adverse reactions.
-
Monitor relevant physiological parameters (e.g., blood pressure via telemetry or tail-cuff plethysmography) at predetermined time points.
-
Experimental Workflow for Assessing Blood Pressure Response
Caption: A typical experimental workflow for evaluating the effect of intravenous this compound on blood pressure.
Conclusion
This compound remains a valuable pharmacological tool for investigating the Renin-Angiotensin-Aldosterone System and its role in cardiovascular physiology and pathophysiology. The protocols and data presented in these application notes provide a foundation for researchers to design and execute experiments involving the intravenous administration of this compound. Careful adherence to sterile techniques and appropriate animal handling procedures is crucial for obtaining reliable and reproducible results. Further research is warranted to fully elucidate the pharmacokinetic profile of this compound in various preclinical models.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Mechanism of blood pressure reduction by this compound (SQ 20881) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hemodynamic effects of the converting enzyme inhibitor this compound in normal- and high-renin hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reduction in hypertension-induced protein synthesis in the rat pulmonary trunk after treatment with this compound (SQ 20881) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Measuring Angiotensin-Converting Enzyme (ACE) Activity in Tissue Homogenates with Teprotide
For Researchers, Scientists, and Drug Development Professionals
Introduction and Principle
Angiotensin-Converting Enzyme (ACE) is a central component of the Renin-Angiotensin System (RAS), a critical regulator of blood pressure and cardiovascular homeostasis.[1] ACE is a dipeptidyl carboxypeptidase that catalyzes the conversion of the decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II.[1] It also inactivates the vasodilator bradykinin.[2][3] Consequently, ACE is a major therapeutic target for managing hypertension and cardiovascular diseases. Two primary forms exist: a somatic form found on the surface of endothelial cells (particularly abundant in the lungs), and a germinal form exclusive to the testis.[2]
Measuring ACE activity in tissues is crucial for understanding its physiological roles and for the preclinical evaluation of ACE inhibitors. Teprotide, a nonapeptide isolated from the venom of the Bothrops jararaca snake, is a potent and specific ACE inhibitor.[3][4][5] It serves as an essential tool compound in research to validate ACE activity assays and to investigate the effects of ACE inhibition.
This document provides detailed protocols for preparing tissue homogenates and measuring ACE activity using a classic spectrophotometric assay based on the hydrolysis of the synthetic substrate Hippuryl-L-Histidyl-L-Leucine (HHL). The inhibition of this activity by this compound is used as a specific measure of ACE-mediated catalysis.
The Renin-Angiotensin System (RAS) Pathway
The diagram below illustrates the central role of ACE in the RAS pathway and the inhibitory action of this compound.
Caption: The Renin-Angiotensin System (RAS) showing ACE and the inhibitory site of this compound.
Experimental Protocols
Protocol 1: Preparation of Tissue Homogenates
This protocol describes the preparation of tissue lysates suitable for measuring ACE activity. Since ACE is often membrane-bound, a mild non-ionic detergent is recommended for efficient extraction.[6]
Materials:
-
Fresh or frozen tissue (e.g., lung, kidney, heart, brain)
-
Ice-cold Homogenization Buffer: 50 mM HEPES or Tris-HCl (pH 7.4), 150 mM NaCl, 0.5% Triton X-100, and a protease inhibitor cocktail.
-
Dounce homogenizer or mechanical homogenizer (e.g., Polytron)
-
Microcentrifuge tubes
-
Refrigerated centrifuge
Procedure:
-
Weigh the frozen or fresh tissue sample.
-
On ice, mince the tissue into small pieces using a clean scalpel.
-
Add 9 volumes of ice-cold Homogenization Buffer per gram of tissue (e.g., 900 µL buffer for 100 mg tissue).
-
Homogenize the tissue thoroughly using a Dounce homogenizer (15-20 strokes) or a mechanical homogenizer until no large tissue fragments are visible. Keep the sample on ice throughout this process to prevent protein degradation.
-
Transfer the homogenate to a pre-chilled microcentrifuge tube.
-
Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant, which contains the soluble and detergent-extracted proteins, and transfer it to a new, clean tube. This is the tissue homogenate.
-
Determine the total protein concentration of the homogenate using a standard protein assay (e.g., BCA or Bradford assay). This is essential for normalizing ACE activity.
-
The homogenate can be used immediately or aliquoted and stored at -80°C for future use. Avoid repeated freeze-thaw cycles.
Protocol 2: Spectrophotometric ACE Activity Assay
This assay is based on the method of Cushman and Cheung, which measures the formation of hippuric acid from the substrate HHL. The hippuric acid is extracted and quantified by its absorbance at 228 nm.
Materials:
-
Tissue homogenate (from Protocol 1)
-
Assay Buffer: 100 mM Sodium Borate buffer (pH 8.3) containing 300 mM NaCl.
-
Substrate Solution: 5 mM Hippuryl-L-Histidyl-L-Leucine (HHL) dissolved in Assay Buffer.
-
Stopping Reagent: 1 M HCl.
-
Extraction Solvent: Ethyl Acetate.
-
Spectrophotometer and UV-transparent cuvettes or microplate reader.
Procedure:
-
Assay Setup: In microcentrifuge tubes, prepare the following reactions:
-
Total Activity (Sample): 50 µL of tissue homogenate (diluted in Assay Buffer if necessary) + 150 µL of Substrate Solution.
-
Blank (Control): 50 µL of Assay Buffer + 150 µL of Substrate Solution.
-
-
Incubation: Incubate all tubes at 37°C for 30-60 minutes. The optimal incubation time may vary depending on the tissue type and its ACE activity level and should be determined empirically to ensure the reaction is within the linear range.
-
Stop Reaction: Terminate the reaction by adding 250 µL of 1 M HCl to each tube.
-
Extraction:
-
Add 1.5 mL of ethyl acetate to each tube.
-
Vortex vigorously for 30 seconds to extract the hippuric acid into the organic phase.
-
Centrifuge at 3,000 x g for 10 minutes to separate the phases.
-
-
Quantification:
-
Carefully transfer 1.0 mL of the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate to dryness using a vacuum concentrator or by heating at 95°C.
-
Re-dissolve the dried hippuric acid in 1.0 mL of deionized water or Assay Buffer.
-
Measure the absorbance at 228 nm (A228) using a spectrophotometer.
-
-
Calculation:
-
Calculate the net absorbance for your sample: ΔA228 = A228 (Sample) - A228 (Blank).
-
Use the molar extinction coefficient of hippuric acid at 228 nm (ε = 9.8 mM⁻¹cm⁻¹) to calculate the amount of product formed.
-
Activity is typically expressed as nmol of hippuric acid formed per minute per mg of total protein (nmol/min/mg or mU/mg).
-
Protocol 3: ACE Inhibition Assay with this compound
This protocol determines the inhibitory effect of this compound on ACE activity. It is essential for confirming assay specificity and can be adapted to calculate the IC50 value of the inhibitor.
Materials:
-
All materials from Protocol 2.
-
This compound stock solution (e.g., 1 mM in deionized water).
Procedure:
-
Assay Setup: Prepare a serial dilution of this compound in Assay Buffer to cover a range of concentrations (e.g., 1 nM to 10 µM).
-
In separate tubes, set up the following reactions:
-
No Inhibitor Control: 25 µL Assay Buffer + 25 µL tissue homogenate.
-
Inhibitor Samples: 25 µL of each this compound dilution + 25 µL tissue homogenate.
-
Blank: 50 µL Assay Buffer.
-
-
Pre-incubation: Pre-incubate all tubes at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 150 µL of the 5 mM HHL Substrate Solution to all tubes to start the reaction.
-
Continue Assay: Proceed with steps 2 through 6 as described in Protocol 2 (Incubation, Stop Reaction, Extraction, and Quantification).
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration: % Inhibition = [1 - (ΔA228_Inhibitor / ΔA228_NoInhibitor)] * 100
-
Plot the % Inhibition versus the logarithm of the this compound concentration.
-
Use a non-linear regression (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of ACE activity.
-
Experimental Workflow Diagram
The following diagram outlines the complete experimental workflow from tissue preparation to data analysis.
Caption: Workflow for measuring ACE activity and inhibition in tissue homogenates.
Data Presentation
Expected ACE Activity in Various Tissues
ACE activity varies significantly across different tissues, with the lungs typically showing the highest levels due to the vast surface area of their vascular endothelium. The following table summarizes representative ACE activity values from rodent and human tissues. Note that values can differ based on the specific assay conditions and species.
| Tissue | Species | ACE Activity (nmol/min/mg protein) | Reference Notes |
| Lung | Rat | ~124 pmol/min/mg (infarct area) | Activity measured in myocardial infarction models; baseline levels are lower.[7] |
| Lung | Human | High activity reported | Often used as a positive control tissue. Activity can be 3-fold higher in normal vs. tumor tissue.[8] |
| Kidney | Mouse | ~25-30 nmol/min/mg | Measured as nanomoles of His-Leu liberated per minute.[9] |
| Heart | Rat | ~24 pmol/min/mg (normal) | Activity can increase significantly post-myocardial infarction.[7] |
| Brain | Human | Increased in Alzheimer's Disease | Activity is detergent-dependent and correlates with disease progression. |
Inhibitory Potency of this compound
This compound is a highly potent inhibitor of ACE. The IC50 value is a key measure of its effectiveness.
| Inhibitor | Target | IC50 Value (nM) | Reference Notes |
| This compound | ACE | ~9.5 nM | Determined in human serum using HHL as a substrate. |
| Captopril | ACE | ~12.3 nM | A well-known synthetic ACE inhibitor, for comparison.[8] |
References
- 1. ANGIOTENSIN CONVERTING ENZYME ACTIVITY IN COMPENSATORY RENAL HYPERTROPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Captopril and this compound as discriminators of angiotensin-converting enzyme activity in brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ACE1 does not influence cerebral Aβ degradation or amyloid plaque accumulation in 5XFAD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alterations in ACE and ACE2 Activities and Cardiomyocyte Signaling Underlie Improved Myocardial Function in a Rat Model of Repeated Remote Ischemic Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tissue ACE phenotyping in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. e-century.us [e-century.us]
Application of Teprotide in Cardiovascular Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teprotide, a nonapeptide originally isolated from the venom of the Brazilian pit viper Bothrops jararaca, is a potent and specific inhibitor of the Angiotensin-Converting Enzyme (ACE).[1][2] Its discovery was a pivotal moment in cardiovascular research, leading to the development of a whole class of orally active ACE inhibitors that are now widely used in the treatment of hypertension and heart failure.[1][3] this compound itself, although not used clinically due to the need for parenteral administration, remains a valuable tool in cardiovascular research.[2][3] Its rapid onset and potent ACE inhibition allow for the acute and direct study of the physiological and pathophysiological roles of the Renin-Angiotensin-Aldosterone System (RAAS) in various cardiovascular models.
These application notes provide a comprehensive overview of the use of this compound in cardiovascular research, including its mechanism of action, quantitative effects on hemodynamic parameters, and detailed experimental protocols for its application in preclinical models.
Mechanism of Action
This compound exerts its cardiovascular effects primarily through two interconnected mechanisms:
-
Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): this compound competitively inhibits ACE, the enzyme responsible for converting the inactive angiotensin I to the potent vasoconstrictor angiotensin II.[1][2] This inhibition leads to a cascade of effects, including:
-
Reduced Angiotensin II levels: This results in vasodilation, leading to a decrease in peripheral vascular resistance and blood pressure.
-
Decreased Aldosterone Secretion: Lower angiotensin II levels reduce the stimulus for aldosterone release from the adrenal cortex. This leads to decreased sodium and water retention by the kidneys, contributing to a reduction in blood volume and pressure.
-
-
Potentiation of the Kallikrein-Kinin System: ACE is also responsible for the degradation of bradykinin, a potent vasodilator. By inhibiting ACE, this compound prevents the breakdown of bradykinin, leading to its accumulation.[4] Increased bradykinin levels contribute to vasodilation and a further reduction in blood pressure.
The dual action of inhibiting angiotensin II formation and potentiating bradykinin's effects makes this compound a powerful tool for studying the integrated control of cardiovascular function by these two systems.
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound on ACE.
Caption: The Kallikrein-Kinin System and the potentiation of Bradykinin by this compound's inhibition of ACE.
Quantitative Data on Cardiovascular Effects
The following tables summarize the quantitative effects of this compound on key cardiovascular parameters as reported in published studies.
Table 1: Hemodynamic Effects of this compound in Hypertensive Patients
| Parameter | Normal Renin Hypertension (n=5) | High Renin Hypertension (n=5) | Reference |
| Mean Arterial Pressure | ↓ 10 ± 2% (p < 0.005) | ↓ 19 ± 4% (p < 0.005) | [5] |
| Stroke Volume | ↓ 16 ± 7% (p < 0.05) | ↑ 13 ± 2% (p < 0.025) | [5] |
| Cardiac Output | ↓ 16 ± 7% (p < 0.05) | ↑ 13 ± 2% (p < 0.025) | [5] |
| Total Peripheral Resistance | No significant change | ↓ 30 ± 3% (p < 0.005) | [5] |
| Heart Rate | No compensatory change | No compensatory change | [5] |
Table 2: Hemodynamic Effects of this compound in Patients with Congestive Heart Failure (n=11)
| Parameter | Baseline | Post-Teprotide | % Change | p-value | Reference |
| Mean Arterial Pressure (mmHg) | 101 ± 8 | 86 ± 5 | ↓ 14.9% | < 0.001 | [4] |
| Systemic Vascular Resistance (dynes·s·cm⁻⁵) | 2408 ± 240 | 1715 ± 170 | ↓ 28.8% | < 0.001 | [4] |
| Cardiac Output | - | - | ↑ 18% | - | [4] |
| Left Ventricular Filling Pressure (mmHg) | 30 ± 2 | 21 ± 2 | ↓ 30% | < 0.001 | [4] |
| Coronary Sinus Blood Flow (ml/min) | 160 ± 20 | 133 ± 12 | ↓ 16.9% | NS | [4] |
| Heart Rate-Systolic Blood Pressure Product | 8824 ± 703 | 7087 ± 514 | ↓ 19.7% | < 0.02 | [4] |
NS = Not Significant
Experimental Protocols
The following protocols provide a general framework for the in vivo administration of this compound and the subsequent measurement of cardiovascular parameters in animal models. These should be adapted based on the specific research question, animal species, and institutional guidelines.
Protocol 1: Intravenous Administration of this compound in a Rodent Model (Rat)
Objective: To assess the acute effects of this compound on systemic hemodynamics in an anesthetized rat model.
Materials:
-
This compound (lyophilized powder)
-
Sterile 0.9% saline solution
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments for catheterization
-
Pressure transducer and data acquisition system
-
Ventilator (optional, but recommended)
-
Heating pad to maintain body temperature
Procedure:
-
Animal Preparation:
-
Anesthetize the rat using an appropriate anesthetic protocol.
-
Shave the surgical areas (e.g., neck for carotid artery and jugular vein cannulation, femoral area for femoral artery and vein cannulation).
-
Secure the animal in a supine position on a heating pad to maintain body temperature at 37°C.
-
-
Catheterization:
-
Perform a cut-down incision to expose the carotid artery and jugular vein (or femoral artery and vein).
-
Cannulate the carotid artery with a pressure-sensing catheter connected to a pressure transducer to monitor arterial blood pressure and heart rate.
-
Cannulate the jugular vein with a separate catheter for intravenous drug administration.
-
Ensure catheters are securely placed and patent.
-
-
Stabilization:
-
Allow the animal to stabilize for at least 30 minutes after surgery and instrumentation. During this time, monitor baseline hemodynamic parameters.
-
-
This compound Administration:
-
Prepare a stock solution of this compound in sterile saline. The concentration should be calculated to allow for a small injection volume.
-
Administer a bolus dose of this compound intravenously. A typical starting dose for acute studies in rats is in the range of 0.5 - 2 mg/kg.
-
Alternatively, for sustained inhibition, this compound can be administered as a continuous intravenous infusion.
-
-
Hemodynamic Monitoring:
-
Continuously record mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) before, during, and after this compound administration.
-
For more detailed analysis, cardiac output can be measured using techniques such as thermodilution (via a catheter in the right atrium/ventricle) or using a flow probe on the ascending aorta.
-
Record data for a sufficient duration to capture the peak effect and the duration of action of the drug.
-
-
Data Analysis:
-
Calculate the change in hemodynamic parameters from baseline at various time points after this compound administration.
-
Statistical analysis should be performed to determine the significance of the observed changes.
-
References
- 1. Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. adinstruments.com [adinstruments.com]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of cardiac function using pressure–volume conductance catheter technique in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Teprotide Oral Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the oral bioavailability of Teprotide.
Troubleshooting Guides
Problem 1: Low or No Detectable this compound in Plasma After Oral Administration
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Enzymatic Degradation in the Gastrointestinal (GI) Tract | Stomach (Acidic Environment & Pepsin): this compound, a nonapeptide, is likely susceptible to degradation by pepsin under the acidic conditions of the stomach.[1] Solution: Consider the use of enteric coatings or pH-responsive polymers to protect the peptide from the harsh stomach environment and ensure its release in the more neutral pH of the small intestine. Small Intestine (Proteases): Pancreatic enzymes such as trypsin and chymotrypsin, present in the small intestine, can readily cleave peptide bonds, leading to the breakdown of this compound before it can be absorbed.[1] Solution: Co-administration with protease inhibitors can be explored, although potential off-target effects should be carefully evaluated. Formulations with mucoadhesive polymers can also offer some protection by increasing the local concentration of the peptide at the absorption site and reducing exposure to luminal enzymes. |
| Poor Permeability Across the Intestinal Epithelium | Physicochemical Properties: this compound has a molecular weight of 1101.3 g/mol and a calculated XLogP3 of -0.9, indicating it is a relatively large and hydrophilic molecule.[2] These properties hinder its passive diffusion across the lipid-rich intestinal cell membranes. Solution: The use of permeation enhancers can be investigated to transiently open the tight junctions between intestinal cells, allowing for paracellular transport. Chemical modification of this compound to increase its lipophilicity could also be a strategy, though this may alter its biological activity. |
| Experimental Assay Sensitivity | Low Analyte Concentration: Due to poor absorption, the concentration of intact this compound in plasma may be below the limit of detection of the analytical method. Solution: Ensure the use of a highly sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS), for the quantification of this compound in plasma samples. Optimize the sample preparation method to concentrate the analyte and remove interfering substances. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral delivery of this compound?
A1: The primary challenges are its inherent susceptibility to enzymatic degradation in the gastrointestinal tract and its poor permeability across the intestinal epithelium.[1][3][4] As a peptide, this compound is readily broken down by proteases in the stomach and small intestine.[1] Furthermore, its large size and hydrophilic nature limit its ability to pass through the lipid membranes of intestinal cells.[2] These factors contributed to its lack of oral activity and the subsequent development of the small-molecule ACE inhibitor, captopril.[3][4][5]
Q2: What is the expected oral bioavailability of this compound?
Q3: Which experimental models are suitable for studying the oral absorption of this compound?
A3: Two common models are highly relevant for investigating the challenges of this compound's oral absorption:
-
Caco-2 Cell Permeability Assay: This in vitro model uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium. It is used to assess the permeability of compounds and can help determine whether a compound is a substrate for efflux transporters.
-
In Situ Single-Pass Intestinal Perfusion (SPIP): This in vivo model in rodents allows for the direct measurement of a drug's disappearance from a specific segment of the intestine, providing an effective permeability (Peff) value. This technique maintains an intact blood supply and physiological conditions.
Q4: What are the key physicochemical properties of this compound that influence its oral bioavailability?
A4: The key physicochemical properties of this compound that present challenges for its oral delivery are summarized in the table below.
| Property | Value | Implication for Oral Bioavailability |
| Molecular Weight | 1101.3 g/mol [2] | Large size hinders passive diffusion across the intestinal epithelium. |
| XLogP3 | -0.9[2] | Indicates hydrophilicity, which limits partitioning into and transport across lipid cell membranes. |
| Peptide Structure | Nonapeptide[4][6] | Contains multiple peptide bonds that are susceptible to cleavage by digestive proteases. |
Experimental Protocols
Caco-2 Cell Permeability Assay
This protocol provides a general framework for assessing the permeability of this compound across a Caco-2 cell monolayer.
1. Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics).
-
Seed the cells onto permeable Transwell® inserts at an appropriate density.
-
Culture for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
2. Permeability Experiment:
-
Wash the Caco-2 monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Prepare a stock solution of this compound in the transport buffer.
-
To assess apical-to-basolateral (A-B) permeability, add the this compound solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
To assess basolateral-to-apical (B-A) permeability, add the this compound solution to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.
-
At the end of the experiment, collect samples from the donor chamber.
3. Sample Analysis and Data Calculation:
-
Quantify the concentration of this compound in all samples using a validated analytical method (e.g., LC-MS).
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0)
-
dQ/dt is the rate of appearance of the drug in the receiver chamber.
-
A is the surface area of the permeable membrane.
-
C0 is the initial concentration of the drug in the donor chamber.
-
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER greater than 2 suggests the involvement of active efflux.
In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats
This protocol outlines the general procedure for determining the effective permeability of this compound in a specific intestinal segment of a rat.
1. Animal Preparation:
-
Fast the rat overnight with free access to water.
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Make a midline abdominal incision to expose the small intestine.
-
Select the desired intestinal segment (e.g., jejunum, ileum) and carefully cannulate both ends.
2. Perfusion Experiment:
-
Gently rinse the intestinal segment with warm saline to remove any residual contents.
-
Prepare the perfusion solution containing this compound and a non-absorbable marker (e.g., phenol red) in a suitable buffer (e.g., Krebs-Ringer).
-
Perfuse the solution through the intestinal segment at a constant flow rate (e.g., 0.2 mL/min) using a syringe pump.
-
Allow for an initial equilibration period (e.g., 30 minutes) for the system to reach a steady state.
-
Collect the perfusate from the outlet cannula at regular intervals (e.g., every 15 minutes) for a defined period (e.g., 90 minutes).
3. Sample Analysis and Data Calculation:
-
Measure the length of the perfused intestinal segment.
-
Quantify the concentration of this compound and the non-absorbable marker in the initial perfusion solution and in all collected samples using a validated analytical method (e.g., HPLC or LC-MS).
-
Correct for any water flux using the concentration changes of the non-absorbable marker.
-
Calculate the effective permeability (Peff) using the following equation: Peff (cm/s) = - (Q / 2πrL) * ln(Cout_corr / Cin)
-
Q is the perfusion flow rate.
-
r is the radius of the intestinal segment.
-
L is the length of the perfused segment.
-
Cout_corr is the corrected outlet concentration of this compound.
-
Cin is the inlet concentration of this compound.
-
Visualizations
Caption: Challenges to this compound's Oral Bioavailability.
Caption: Caco-2 Cell Permeability Assay Workflow.
Caption: In Situ Intestinal Perfusion Workflow.
References
- 1. ACE Inhibitors (Chapter 5) - Managing Discovery in the Life Sciences [cambridge.org]
- 2. This compound | C53H76N14O12 | CID 443376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. ahajournals.org [ahajournals.org]
- 6. This compound - MeSH - NCBI [ncbi.nlm.nih.gov]
Teprotide Stability and Degradation in Solution: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of teprotide in solution. The following information is intended to aid in experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a nonapeptide with the amino acid sequence pyroglutamyl-tryptophyl-prolyl-arginyl-prolyl-glutaminyl-isoleucyl-prolyl-proline (pEWPRPQIPP)[1][2]. It acts as a competitive inhibitor of the angiotensin-converting enzyme (ACE)[3][4]. This compound is soluble in water and is typically supplied as a lyophilized powder[1].
Q2: What are the recommended storage conditions for this compound solutions?
For optimal stability, it is recommended to store stock solutions of this compound at -20°C[1]. For short-term storage, solutions may be kept at 2-8°C, but prolonged storage at these temperatures is not advised. Lyophilized powder should be stored at -20°C.
Q3: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound, like other peptides, is influenced by several factors:
-
pH: The pH of the solution can significantly impact the rate of hydrolysis of peptide bonds and the deamidation of glutamine residues.
-
Temperature: Elevated temperatures accelerate degradation reactions such as hydrolysis, oxidation, and racemization[5].
-
Oxidation: The tryptophan residue in this compound is susceptible to oxidation, which can be initiated by exposure to air, light, or the presence of oxidizing agents.
-
Enzymatic Degradation: If the solution is not sterile, microbial proteases can degrade the peptide.
-
Light Exposure: Photodegradation can occur, particularly affecting the tryptophan residue.
Q4: Which amino acid residues in this compound are most susceptible to degradation?
Based on its sequence (pEWPRPQIPP), the following residues are potential sites of degradation:
-
Pyroglutamyl (pE): The N-terminal pyroglutamic acid can be susceptible to hydrolysis, opening the ring structure.
-
Tryptophan (W): The indole side chain is prone to oxidation.
-
Arginine (R) and Glutamine (Q): The peptide bonds adjacent to these residues, as well as the glutamine side chain (deamidation), can be sites of hydrolysis.
-
Proline (P): While generally stable, proline residues can undergo cis-trans isomerization, which may affect the peptide's conformation and activity[6].
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of biological activity | Peptide degradation due to improper storage (temperature, pH), repeated freeze-thaw cycles, or oxidation. | Prepare fresh solutions from lyophilized powder. Ensure storage at -20°C in a suitable buffer. Avoid multiple freeze-thaw cycles by aliquoting stock solutions. Consider adding antioxidants like methionine or using deoxygenated buffers. |
| Appearance of new peaks in HPLC chromatogram | Chemical degradation of this compound (e.g., hydrolysis, oxidation, deamidation). | Perform a forced degradation study to identify potential degradation products. Use a stability-indicating HPLC method to resolve the main peak from any new peaks. Characterize the new peaks using mass spectrometry. |
| Changes in solution appearance (color, turbidity) | Aggregation or precipitation of the peptide. | Ensure the peptide is fully dissolved in a suitable buffer. Check the pH of the solution. Consider using a different buffer system or adding excipients that may enhance solubility and stability. |
| Inconsistent results between experiments | Variability in solution preparation, storage, or handling. | Standardize the protocol for solution preparation, including the source and quality of the solvent and buffer components. Ensure consistent storage conditions and handling procedures. |
Quantitative Data on Peptide Stability
| Condition | Parameter | Illustrative Half-life (t½) | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | 12 hours | Hydrolyzed peptide fragments |
| Basic Hydrolysis | 0.1 M NaOH, 25°C | 8 hours | Hydrolyzed peptide fragments, deamidated forms |
| Oxidative Degradation | 3% H₂O₂, 25°C | 4 hours | Oxidized tryptophan residues (kynurenine, etc.) |
| Thermal Degradation | 60°C in neutral buffer | 24 hours | Various degradation products |
| Photostability | UV light exposure | Highly variable | Oxidized tryptophan, other degradation products |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and products of this compound under various stress conditions.
Materials:
-
This compound lyophilized powder
-
Water for injection or HPLC-grade water
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 30%
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC system with UV detector
-
Mass spectrometer (optional, for identification of degradation products)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in water or a suitable buffer.
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl (final concentration 0.1 M HCl). Incubate at 60°C.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M NaOH (final concentration 0.1 M NaOH). Keep at room temperature.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 6% H₂O₂ (final concentration 3% H₂O₂). Keep at room temperature, protected from light.
-
Thermal Degradation: Incubate an aliquot of the stock solution (in a neutral buffer like PBS) at 60°C.
-
Photodegradation: Expose an aliquot of the stock solution to a UV light source.
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis: Neutralize the acidic and basic samples before injection into the HPLC. Dilute all samples to a suitable concentration.
-
Analysis: Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating intact this compound from its potential degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: A system with a gradient pump, autosampler, and UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 70% B
-
25-30 min: 70% to 10% B
-
30-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm and 280 nm (for tryptophan).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Procedure:
-
Prepare the mobile phases and equilibrate the HPLC system.
-
Inject a standard solution of this compound to determine its retention time.
-
Inject the samples from the forced degradation study.
-
Analyze the chromatograms for the appearance of new peaks and a decrease in the area of the main this compound peak.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential chemical degradation pathways for this compound in solution.
References
- 1. L-pyroglutamyl-L-tryptophan derivatives as potential drug carriers. II.: Permeation behaviour and stability in the gastro-intestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. a-stability-indicating-rp-hplc-method-for-the-simultaneous-analysis-of-a-novel-synthetic-decapeptide-and-six-related-substances - Ask this paper | Bohrium [bohrium.com]
- 5. Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Teprotide's Short Half-Life in Experiments
Welcome to the technical support center for researchers working with Teprotide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with this compound's short in-vivo half-life during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a nonapeptide that was originally isolated from the venom of the Brazilian pit viper, Bothrops jararaca.[1][2] It functions as a competitive inhibitor of Angiotensin-Converting Enzyme (ACE).[3] ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), responsible for converting Angiotensin I to the potent vasoconstrictor, Angiotensin II.[4][5][6] By inhibiting ACE, this compound effectively reduces the levels of Angiotensin II, leading to vasodilation and a decrease in blood pressure.[7]
Q2: I'm observing a transient effect of this compound in my in-vivo experiments. Why is this happening?
The transient effect of this compound is primarily due to its short biological half-life. Like many therapeutic peptides, this compound is susceptible to rapid clearance from the body through two main mechanisms: enzymatic degradation by proteases and renal filtration.[8] Most small peptides (less than 30 kDa) are quickly removed from circulation by the kidneys, resulting in a short duration of action, often in the range of minutes to a couple of hours.[8]
Q3: What are the primary strategies to extend the experimental half-life of this compound?
There are several established strategies to prolong the in-vivo half-life of peptides like this compound. These can be broadly categorized as:
-
Continuous Infusion: This method maintains a steady-state concentration of this compound in the bloodstream by continuously administering the peptide over the experimental period.
-
Chemical Modification (PEGylation): This involves the covalent attachment of polyethylene glycol (PEG) chains to the this compound molecule. PEGylation increases the hydrodynamic size of the peptide, which reduces renal clearance and can also shield it from enzymatic degradation.[9][10][11][12]
-
Lipidation for Albumin Binding: This strategy involves attaching a lipid moiety (a fatty acid) to this compound. The lipidated peptide can then reversibly bind to serum albumin, a long-lived plasma protein. This binding significantly increases the effective size of the peptide, protecting it from renal clearance and proteolysis, and allowing it to benefit from the long half-life of albumin.[13][14][15][16][17]
-
Genetic Fusion (Fc Fusion): This technique involves creating a recombinant fusion protein where this compound is genetically linked to the Fc (Fragment, crystallizable) region of an immunoglobulin G (IgG). The Fc region allows the fusion protein to bind to the neonatal Fc receptor (FcRn), a mechanism that protects it from degradation and recycles it back into circulation, dramatically extending its half-life.[18][19][20][21]
Troubleshooting Guides
Problem: Inconsistent or non-reproducible results in animal studies.
-
Possible Cause: Fluctuating plasma concentrations of this compound due to its short half-life.
-
Solution: Implement a continuous infusion protocol to maintain a steady-state therapeutic concentration. Alternatively, consider using a modified, long-acting version of this compound (e.g., PEGylated, lipidated, or Fc-fusion).
Problem: Need for frequent, high-dose injections leading to animal stress.
-
Possible Cause: The rapid clearance of unmodified this compound necessitates frequent administration to maintain efficacy.
-
Solution: Transition to a half-life extension strategy. A single injection of a PEGylated, lipidated, or Fc-fused this compound can provide sustained exposure for an extended period, reducing the need for frequent handling of experimental animals.
Problem: Low bioavailability and rapid degradation in in-vitro assays with serum.
-
Possible Cause: Proteolytic degradation of this compound by serum proteases.
-
Solution: For in-vitro studies, consider using serum-free media or adding protease inhibitors. For in-vivo correlation, this observation further underscores the need for a half-life extension strategy that protects the peptide from enzymatic degradation.
Data Presentation: Comparison of Half-Life Extension Strategies
The following table summarizes the typical impact of various half-life extension strategies on peptides, with illustrative data compiled from studies on different therapeutic peptides.
| Strategy | Native Peptide Half-Life | Modified Peptide Half-Life | Fold Increase (Approx.) | Key Mechanism |
| PEGylation | ~3.5 hours (Filgrastim) | ~42 hours (Pegfilgrastim) | ~12x | Increased hydrodynamic size, reduced renal clearance.[22] |
| Lipidation | ~2 minutes (GLP-1) | ~13 hours (Liraglutide) | ~390x | Reversible binding to serum albumin, reduced renal clearance and proteolysis.[16] |
| Fc Fusion | ~7 minutes (IL-2) | Significantly Extended | >100x | FcRn-mediated recycling, increased molecular size.[20] |
| XTENylation | ~1-3 hours (Teduglutide) | >75-fold increase demonstrated | >75x | Increased hydrodynamic size, biodegradable polymer.[23][24] |
Experimental Protocols
Methodology 1: PEGylation of this compound
This protocol describes a general procedure for the chemical conjugation of PEG to this compound.
-
Peptide Preparation: Synthesize or procure this compound with a suitable reactive group for PEGylation, such as a primary amine (e.g., the N-terminus or the side chain of a lysine residue).
-
PEG Reagent Selection: Choose an activated PEG reagent based on the target functional group. For targeting an amine, an N-hydroxysuccinimide (NHS) ester of PEG (PEG-NHS) is commonly used. The size of the PEG chain (e.g., 20 kDa, 40 kDa) will influence the final half-life.
-
Conjugation Reaction:
-
Dissolve this compound in a suitable buffer, typically at a pH of 7.5-8.5 for reactions with NHS esters.
-
Add the PEG-NHS reagent to the peptide solution at a specific molar ratio (e.g., 1:1 to 1:5 peptide to PEG).
-
Allow the reaction to proceed at room temperature or 4°C for a specified duration (e.g., 1-4 hours), with gentle stirring.
-
-
Purification:
-
Stop the reaction by adding a quenching reagent like Tris or glycine.
-
Purify the PEGylated this compound from unreacted peptide and PEG reagent using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
-
Characterization:
-
Confirm the successful conjugation and purity of the product using techniques such as SDS-PAGE (which will show an increase in molecular weight), MALDI-TOF mass spectrometry, and HPLC.
-
Assess the in-vitro activity of the PEGylated this compound to ensure it retains its ACE inhibitory function.
-
Methodology 2: Lipidation of this compound for Albumin Binding
This protocol outlines a general method for attaching a fatty acid to this compound.
-
Peptide Synthesis with Spacer: Synthesize this compound with a linker or spacer amino acid (e.g., a lysine or glutamic acid residue) at a position that does not interfere with its binding to ACE. This spacer will be used for attaching the lipid chain.
-
Fatty Acid Activation: Activate the carboxylic acid group of the desired fatty acid (e.g., palmitic acid, C16) using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form a fatty acid-NHS ester.
-
Lipidation Reaction:
-
Dissolve the modified this compound in an organic solvent or a mixture of organic solvent and aqueous buffer.
-
Add the activated fatty acid-NHS ester to the peptide solution.
-
Allow the reaction to proceed for several hours at room temperature.
-
-
Purification: Purify the lipidated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization:
-
Verify the structure and purity of the lipidated this compound using mass spectrometry and HPLC.
-
Confirm its ability to bind to albumin in vitro using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
-
Evaluate its ACE inhibitory activity.
-
Methodology 3: Generation of a this compound-Fc Fusion Protein
This protocol describes the general workflow for producing a recombinant this compound-Fc fusion protein.
-
Gene Construct Design:
-
Synthesize a DNA sequence encoding the this compound peptide.
-
Genetically fuse this sequence in-frame to the 5' end of the gene encoding the Fc region of a human or mouse IgG1. A flexible linker sequence (e.g., containing glycine and serine repeats) can be included between the peptide and the Fc domain to ensure proper folding and function of both components.
-
-
Vector Cloning: Clone the this compound-Fc fusion gene into a suitable mammalian expression vector.
-
Cell Line Transfection and Expression:
-
Transfect a mammalian cell line (e.g., HEK293 or CHO cells) with the expression vector.
-
Culture the cells under conditions that promote the expression and secretion of the fusion protein into the culture medium.
-
-
Purification:
-
Harvest the cell culture supernatant.
-
Purify the this compound-Fc fusion protein using Protein A or Protein G affinity chromatography, which specifically binds to the Fc region.
-
-
Characterization:
-
Confirm the identity and purity of the fusion protein using SDS-PAGE (under reducing and non-reducing conditions), Western blotting with an anti-Fc antibody, and mass spectrometry.
-
Assess the in-vitro ACE inhibitory activity of the this compound component.
-
Confirm the integrity of the Fc region by testing its ability to bind to the FcRn receptor.
-
Mandatory Visualizations
Signaling Pathway
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 7. pharmacy180.com [pharmacy180.com]
- 8. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. cpcscientific.com [cpcscientific.com]
- 11. PEGylation of Peptides, Proteins & Antibody Fragments - Biochempeg [biochempeg.com]
- 12. creativepegworks.com [creativepegworks.com]
- 13. researchgate.net [researchgate.net]
- 14. Peptide Lipidation: A Breakthrough Strategy | Biopharma PEG [biochempeg.com]
- 15. A review of lipidation in the development of advanced protein and peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rdw.rowan.edu [rdw.rowan.edu]
- 19. scispace.com [scispace.com]
- 20. sinobiological.com [sinobiological.com]
- 21. embopress.org [embopress.org]
- 22. kinampark.com [kinampark.com]
- 23. academic.oup.com [academic.oup.com]
- 24. Extension of in vivo half-life of biologically active peptides via chemical conjugation to XTEN protein polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
"minimizing off-target effects of Teprotide in assays"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Teprotide in various assays. The information is designed to help minimize and identify potential off-target effects to ensure data accuracy and reliability.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a nonapeptide that acts as a competitive inhibitor of Angiotensin-Converting Enzyme (ACE), also known as kininase II.[1][2] Its on-target effect is the blockade of the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1] By inhibiting kininase II, this compound also prevents the degradation of bradykinin, a vasodilator, which potentiates its hypotensive effects.[3]
Q2: Are there any known off-target effects of this compound?
Direct, well-documented off-target effects of purified synthetic this compound are not extensively reported in the scientific literature. However, peptides from the same source, the venom of the Bothrops jararaca snake, have been shown to exhibit biological activity independent of ACE inhibition.[3][4] For instance, some bradykinin-potentiating peptides (BPPs) can activate argininosuccinate synthetase, leading to increased nitric oxide production.[3][5] It is crucial for researchers to consider that crude or less-purified this compound preparations may contain other venom components with their own biological activities.[4][6]
Q3: What are the typical signs of an off-target effect in my assay?
Suspected off-target effects can manifest in several ways, including:
-
Inconsistent dose-response curves: The observed biological effect does not correlate with the known IC50 of this compound for ACE.
-
Effects in ACE-knockout or inhibitor-insensitive models: Observing a biological effect in a system where ACE is absent or has been rendered insensitive to this compound.
-
Unusual cellular morphology or toxicity: Changes in cell health or appearance that are not characteristic of ACE inhibition.
-
Activation of unexpected signaling pathways: Observing modulation of pathways not directly linked to the renin-angiotensin system or bradykinin signaling.
Q4: How can I be sure the observed effect is due to ACE inhibition?
To confirm that the effects you are observing are due to on-target ACE inhibition, you can perform several control experiments:
-
Use a structurally different ACE inhibitor: Compare the effects of this compound with another ACE inhibitor, such as captopril or lisinopril. If both produce the same effect, it is more likely to be an on-target effect.
-
Rescue experiment: Add angiotensin II downstream of the ACE inhibition to see if it reverses the observed effect.
-
Use an inactive analog of this compound: If available, a structurally similar but inactive peptide should not produce the same biological effect.
-
Direct measurement of ACE activity: Confirm that the concentrations of this compound used in your assay are sufficient to inhibit ACE activity in your specific experimental system.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound and helps to distinguish between on-target and potential off-target effects.
| Issue | Possible Cause | Troubleshooting Steps |
| Observed effect at a much higher or lower concentration than the reported IC50 | 1. Assay conditions affecting this compound activity. 2. Presence of interfering substances in the sample. 3. Potential off-target effect. | 1. Optimize assay parameters such as pH, temperature, and incubation time. 2. Ensure sample purity. For complex biological samples, consider a purification step. 3. Perform a counterscreen against a panel of related proteases (e.g., other metalloproteases) to check for cross-reactivity. |
| Inconsistent results between experimental repeats | 1. this compound degradation. 2. Variability in cell culture conditions or animal models. 3. Pipetting errors or reagent inconsistency. | 1. Prepare fresh solutions of this compound for each experiment. Store stock solutions at the recommended temperature and avoid repeated freeze-thaw cycles. 2. Standardize all experimental conditions, including cell passage number, confluency, and animal age and weight. 3. Use calibrated pipettes and ensure all reagents are of high quality and properly stored. |
| Unexpected physiological response in vivo | 1. Bradykinin potentiation leading to pronounced vasodilation. 2. Activation of an ACE-independent pathway by this compound or contaminants. 3. Interaction with other administered drugs. | 1. Monitor bradykinin levels or use a bradykinin receptor antagonist to dissect the contribution of bradykinin potentiation. 2. If an off-target effect is suspected, investigate potential alternative pathways. For example, measure nitric oxide production to explore the possibility of argininosuccinate synthetase activation.[3][5] 3. Review all co-administered substances for potential drug-drug interactions. |
Quantitative Data Summary
The inhibitory potency of this compound against Angiotensin-Converting Enzyme (ACE) is a critical parameter for designing experiments and interpreting results.
| Inhibitor | Target | Substrate | IC50 Value | Reference |
| This compound | Serum ACE | Z-Phe-His-Leu (ZPHL) | 9.5 nM | [7] |
| This compound | Serum ACE | Hip-His-Leu (HHL) | 13.0 nM | [7] |
Note: IC50 values can vary depending on the assay conditions, including the substrate used. Researchers should determine the IC50 under their specific experimental conditions.
Experimental Protocols
Protocol 1: In Vitro ACE Inhibition Assay (Fluorometric)
This protocol describes a common method to measure ACE inhibitory activity using a fluorogenic substrate.
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung or other sources)
-
This compound (and other ACE inhibitors for comparison, e.g., captopril)
-
Fluorogenic ACE substrate (e.g., o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.3, containing 300 mM NaCl and 10 µM ZnCl₂)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~320-340 nm, Emission: ~405-420 nm)
Procedure:
-
Prepare Reagents:
-
Dissolve ACE in assay buffer to the desired concentration.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or assay buffer).
-
Prepare serial dilutions of this compound in assay buffer.
-
Dissolve the fluorogenic substrate in the assay buffer according to the manufacturer's instructions.
-
-
Assay Setup:
-
In the 96-well plate, add 20 µL of assay buffer (for control wells) or 20 µL of the this compound dilutions to the appropriate wells.
-
Add 20 µL of the ACE solution to all wells except the blank wells. Add 20 µL of assay buffer to the blank wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 160 µL of the pre-warmed fluorogenic substrate solution to all wells.
-
Immediately place the plate in the microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity kinetically at 37°C for 30-60 minutes, taking readings every 1-2 minutes.
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of ACE inhibition for each this compound concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] x 100
-
Plot the % inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathways
dot digraph "Renin-Angiotensin System and this compound Action" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Angiotensinogen [label="Angiotensinogen", fillcolor="#F1F3F4", fontcolor="#202124"]; AngiotensinI [label="Angiotensin I", fillcolor="#F1F3F4", fontcolor="#202124"]; AngiotensinII [label="Angiotensin II", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Vasoconstriction [label="Vasoconstriction", fillcolor="#FBBC05", fontcolor="#202124"]; Renin [label="Renin", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; ACE [label="ACE\n(Kininase II)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=diamond, style="filled,bold", fillcolor="#34A853", fontcolor="#FFFFFF", penwidth=2]; Bradykinin [label="Bradykinin", fillcolor="#F1F3F4", fontcolor="#202124"]; InactiveFragments [label="Inactive Fragments", fillcolor="#F1F3F4", fontcolor="#202124"]; Vasodilation [label="Vasodilation", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Angiotensinogen -> AngiotensinI [label=" Renin"]; AngiotensinI -> AngiotensinII [label=" ACE"]; AngiotensinII -> Vasoconstriction; this compound -> ACE [arrowhead=tee, color="#EA4335", style=bold, label="Inhibits"]; Bradykinin -> InactiveFragments [label=" ACE\n(Kininase II)"]; Bradykinin -> Vasodilation;
// Invisible edges for alignment Renin -> ACE [style=invis]; } dot
Caption: On-target mechanism of this compound in the Renin-Angiotensin System.
dot digraph "Hypothetical Off-Target Pathway for BPPs" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes BPP [label="Bradykinin-Potentiating\nPeptide (BPP)", shape=diamond, style="filled,bold", fillcolor="#34A853", fontcolor="#FFFFFF", penwidth=2]; ASS [label="Argininosuccinate\nSynthetase (ASS)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Arginine [label="L-Arginine", fillcolor="#F1F3F4", fontcolor="#202124"]; NO_Synthase [label="Nitric Oxide\nSynthase (NOS)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; NO [label="Nitric Oxide (NO)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Vasodilation [label="Vasodilation", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges BPP -> ASS [label="Activates", color="#34A853", style=bold]; Arginine -> NO [label=" NOS"]; ASS -> Arginine [label="...via Citrulline-NO cycle"]; NO -> Vasodilation; } dot
Caption: Potential ACE-independent mechanism of some bradykinin-potentiating peptides.
Experimental Workflow
dot digraph "Troubleshooting Workflow for Unexpected Results" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Unexpected Experimental\nResult with this compound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CheckOnTarget [label="Confirm On-Target\nACE Inhibition", fillcolor="#F1F3F4", fontcolor="#202124"]; Controls [label="Perform Control Experiments:\n- Different ACEi\n- Angiotensin II rescue\n- Inactive analog", fillcolor="#FFFFFF", fontcolor="#202124"]; MeasureACE [label="Directly Measure\nACE Activity", fillcolor="#FFFFFF", fontcolor="#202124"]; Consistent [label="Effect Consistent\nwith ACE Inhibition?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; InvestigateOffTarget [label="Investigate Potential\nOff-Target Effects", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Counterscreen [label="Counterscreen against\nrelated proteases", fillcolor="#FFFFFF", fontcolor="#202124"]; AlternativePathways [label="Investigate alternative\nsignaling pathways\n(e.g., NO production)", fillcolor="#FFFFFF", fontcolor="#202124"]; OnTarget [label="Result is likely\nOn-Target", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; OffTarget [label="Result may be\nOff-Target", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> CheckOnTarget; CheckOnTarget -> Controls; CheckOnTarget -> MeasureACE; Controls -> Consistent; MeasureACE -> Consistent; Consistent -> OnTarget [label="Yes"]; Consistent -> InvestigateOffTarget [label="No"]; InvestigateOffTarget -> Counterscreen; InvestigateOffTarget -> AlternativePathways; Counterscreen -> OffTarget; AlternativePathways -> OffTarget; } dot
Caption: Logical workflow for troubleshooting unexpected results with this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - MeSH - NCBI [ncbi.nlm.nih.gov]
- 3. Bradykinin-potentiating peptide family ~ VenomZone [venomzone.expasy.org]
- 4. Revisiting the Therapeutic Potential of Bothrops jararaca Venom: Screening for Novel Activities Using Connectivity Mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Teprotide as a Reference Standard in ACE Inhibitor Screening: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Teprotide as a reference standard in Angiotensin-Converting Enzyme (ACE) inhibitor screening. It objectively evaluates its performance against other common ACE inhibitors, supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate reference standard for their assays.
Introduction to ACE and its Inhibition
Angiotensin-Converting Enzyme (ACE) is a key zinc-containing metalloproteinase in the Renin-Angiotensin-Aldosterone System (RAAS). It plays a crucial role in blood pressure regulation by converting angiotensin I to the potent vasoconstrictor angiotensin II and by inactivating the vasodilator bradykinin.[1][2] Inhibition of ACE is a cornerstone in the management of hypertension and other cardiovascular diseases. Consequently, the screening and identification of novel ACE inhibitors from natural products and synthetic compounds is a significant area of pharmaceutical research.[3][4][5]
This compound, a nonapeptide originally isolated from the venom of the Brazilian pit viper Bothrops jararaca, was one of the first ACE inhibitors discovered.[1] Its discovery and subsequent synthesis paved the way for the development of orally active ACE inhibitors like Captopril and Lisinopril.[1] Due to its well-established inhibitory activity, this compound often serves as a reference standard in ACE inhibitor screening assays.
The Renin-Angiotensin-Aldosterone System (RAAS) Pathway
The diagram below illustrates the central role of ACE in the RAAS pathway and the mechanism of action of ACE inhibitors.
Caption: The Renin-Angiotensin-Aldosterone System and ACE Inhibition.
Comparison of Reference Standards
The selection of an appropriate reference standard is critical for the validation and interpretation of ACE inhibitor screening assays. The following table summarizes the performance of this compound in comparison to two widely used synthetic ACE inhibitors, Captopril and Lisinopril. The half-maximal inhibitory concentration (IC50) is a common measure of the potency of an inhibitor.
| Reference Standard | Chemical Nature | IC50 Value (nM) | Assay Method | Source |
| This compound | Nonapeptide | ~38 | Fluorogenic Substrate (M-2195) | [6] |
| Captopril | Dipeptide Analog | 1.57 - 20 | HHL-based, Colorimetric | [7][8] |
| Lisinopril | Dipeptide Analog | 1.2 - 38.5 | Fluorogenic Substrate, HHL-based | [9][10] |
Note: IC50 values can vary depending on the assay conditions, substrate, and enzyme source. The values presented here are for comparative purposes.
Experimental Protocols for ACE Inhibitor Screening
Several methods are available for screening ACE inhibitors, each with its own advantages and limitations. The two most common approaches are based on the hydrolysis of the synthetic substrate Hippuryl-Histidyl-Leucine (HHL).
HHL-Based Assay (Spectrophotometric or HPLC)
This traditional method relies on the cleavage of HHL by ACE to produce Hippuric Acid (HA) and His-Leu. The amount of HA produced is quantified either by spectrophotometry after extraction or by High-Performance Liquid Chromatography (HPLC).[3][5]
Experimental Workflow:
Caption: Workflow for HHL-based ACE inhibitor screening.
Detailed Protocol (adapted from Cushman and Cheung, 1971): [11]
-
Reagent Preparation:
-
Prepare a borate buffer (50 mM sodium borate, 300 mM NaCl, pH 8.3).
-
Dissolve rabbit lung ACE in the borate buffer to a final concentration of 0.04 U/mL.
-
Prepare a 5 mM solution of HHL in the borate buffer.
-
Dissolve test compounds and reference standards (this compound, Captopril) in the appropriate solvent.
-
-
Assay Procedure:
-
In a microcentrifuge tube, add 20 µL of the inhibitor solution (or solvent for control).
-
Add 30 µL of the ACE solution and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of the HHL solution.
-
Incubate the mixture for 60 minutes at 37°C.
-
Terminate the reaction by adding 50 µL of 1 M HCl or by heating at 95°C for 10 minutes.
-
-
Quantification:
-
HPLC Method: Inject an aliquot of the reaction mixture directly into an HPLC system equipped with a C18 column. Elute with an appropriate mobile phase (e.g., 25% acetonitrile in 0.1% trifluoroacetic acid) and monitor the absorbance at 228 nm to quantify the hippuric acid peak.[11]
-
Spectrophotometric Method: Add an organic solvent like ethyl acetate to the reaction mixture to extract the hippuric acid. Measure the absorbance of the organic layer at 228 nm.
-
Colorimetric ACE Inhibition Assay Kits
Commercially available kits provide a more straightforward and high-throughput alternative to the traditional methods. These assays are often based on a modified substrate that produces a colored product upon cleavage by ACE.[3]
Experimental Workflow:
Caption: General workflow for a colorimetric ACE inhibitor assay kit.
General Protocol (Example):
-
Reagent Preparation: Reconstitute and dilute the assay buffer, substrate, and enzyme as per the manufacturer's protocol.
-
Assay Procedure (96-well plate format):
-
Add the test inhibitor and reference standard to their respective wells.
-
Add the diluted ACE enzyme solution to all wells except the background control.
-
Add the assay buffer to bring all wells to a uniform volume.
-
Initiate the reaction by adding the substrate solution to all wells.
-
-
Measurement:
Conclusion
This compound serves as a valuable, historically significant reference standard in ACE inhibitor screening. As a peptide-based inhibitor, it provides a relevant comparison for researchers investigating novel peptides from natural sources. However, for routine high-throughput screening and for comparing with orally active small molecule inhibitors, synthetic standards like Captopril and Lisinopril are more commonly employed due to their well-characterized potency, stability, and relevance to clinical drugs.
The choice of reference standard should be guided by the specific objectives of the screening campaign. For initial screening of natural product extracts or peptide libraries, this compound can be an appropriate positive control. For lead optimization and characterization of synthetic compounds, Captopril or Lisinopril may be more suitable. Regardless of the chosen standard, it is crucial to use a well-validated and reproducible assay method and to report all experimental conditions to ensure the comparability of results across different studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Frontiers | In vitro screening of peptides and glycopeptides inhibitors of angiotensin I-converting enzyme [frontiersin.org]
- 3. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 4. repositorio.ufop.br [repositorio.ufop.br]
- 5. idpublications.org [idpublications.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetic evaluation of lisinopril-tryptophan, a novel C-domain ACE inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lisinopril | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Investigation on the characteristics and mechanisms of ACE inhibitory peptides by a thorough analysis of all 8000 tripeptides via binding free energy calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
